Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H41N5O9 |
|---|---|
分子量 |
735.8 g/mol |
IUPAC 名称 |
benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m1/s1 |
InChI 键 |
IYTHCDKNSNAYJP-UUWRZZSWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a complex synthetic peptide derivative with significant potential in various biochemical and pharmaceutical applications. Its structure comprises a tetrapeptide core (Gly-Gly-D-Phe-Gly) protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminus is uniquely modified with a methylene-oxy-methylene bridge to a benzyloxycarbonyl (Cbz) group. This modification classifies the molecule as a peptidomimetic, potentially enhancing its stability, bioavailability, and biological activity compared to its unmodified peptide counterpart. Such C-terminal modifications can be crucial for developing therapeutic peptides, protease inhibitors, and molecular probes for studying biological systems.[1][][3] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and potential applications. This molecule is also identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be used in the synthesis of antibody-drug conjugates like Deruxtecan.[4][5]
Core Chemical and Physical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and application in experimental settings. The presence of the bulky, hydrophobic Fmoc and Cbz groups, along with the D-phenylalanine residue, significantly influences its solubility and aggregation behavior.
| Property | Value | Source |
| Molecular Formula | C40H41N5O9 | [4][6][7] |
| Molecular Weight | 735.79 g/mol | [6][7] |
| Exact Mass | 735.29042790 Da | [6] |
| CAS Number | 2264011-97-2 | [7] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Fmoc-protected amino acids and peptides generally exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM).[8][][10] They are sparingly soluble in water.[11] The hydrophobicity of this specific peptide suggests that solvents like NMP might be preferable to DMF to prevent aggregation during synthesis.[12] | Inferred |
| Purity | >96% (as commercially available) | [7] |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound is best approached using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry, followed by a specific C-terminal modification.
Part 1: Solid-Phase Synthesis of the Peptide Backbone
This protocol outlines the manual synthesis of the protected tetrapeptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with its C-terminal carboxyl group intact, ready for subsequent modification.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Gly-OH, Fmoc-D-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[13]
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes.[14]
-
Dissolve Fmoc-Gly-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours.
-
Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM. Dry under vacuum.
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc group.[15][16]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (Fmoc-D-Phe-OH, then Fmoc-Gly-OH twice more) (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.[13]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (ninhydrin test).[13]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[13]
-
Repeat this cycle for each amino acid in the sequence.
-
Part 2: C-terminal Modification and Cleavage
The specific C-terminal modification, -CH2-O-CH2-Cbz, is a non-standard linkage. A plausible synthetic route involves the reduction of the C-terminal carboxylate to an alcohol, followed by etherification. Peptide aldehydes are known intermediates that can react with alcohols to form hemiacetals, which can be further stabilized.[] A photoredox-catalyzed oxidative decarboxylative coupling could also be a method to generate N,O-acetals at the C-terminus.[3]
A plausible, though challenging, solution-phase approach post-cleavage:
-
Cleavage from Resin:
-
Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.[15] This will cleave the peptide from the resin while keeping the N-terminal Fmoc group and side-chain protecting groups intact.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
C-terminal Modification (Hypothetical Route):
-
The protected peptide acid is first converted to a peptide alcohol. This can be a challenging step due to potential side reactions.
-
The resulting peptide alcohol could then be reacted with a Cbz-protected chloromethyl methyl ether or a similar electrophile under basic conditions to form the desired ether linkage. This step would require careful optimization to avoid side reactions and racemization.
-
Part 3: Purification
-
High-Performance Liquid Chromatography (HPLC): The crude peptide is purified using reverse-phase HPLC (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV detection at 220 nm and 280 nm.
-
Fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a white powder.
-
Logical and Experimental Workflows
The synthesis and purification process can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and purification of the target peptidomimetic.
Potential Signaling Pathways and Applications
Peptidomimetics containing D-amino acids and modified C-termini are often designed as enzyme inhibitors, particularly for proteases.[17] The C-terminal modification can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition.[]
For instance, this compound could act as an inhibitor of a cysteine or serine protease. The mechanism would involve the peptidomimetic binding to the active site of the protease, with the modified C-terminus interacting with the catalytic residues.
Caption: Hypothetical mechanism of protease inhibition by the peptidomimetic.
The application as a PROTAC linker highlights its utility in targeted protein degradation. In this context, the peptide sequence can act as a cleavable linker, recognized by intracellular proteases, to release a cytotoxic drug from an antibody-drug conjugate (ADC) within a target cell.[] This dual functionality as both a potential inhibitor and a component of advanced drug delivery systems underscores its relevance in modern drug discovery.
References
- 1. jpt.com [jpt.com]
- 3. Small peptide diversification through photoredox-catalyzed oxidative C-terminal modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz | C40H41N5O9 | CID 148010663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Structure Elucidation of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a key heterobifunctional linker molecule utilized in the development of advanced biotherapeutics. Specifically, it serves as a crucial component in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), most notably in the construction of Deruxtecan, a potent ADC.[1] The precise chemical structure and purity of this linker are paramount to the efficacy and safety of the final therapeutic agent. This guide provides a comprehensive overview of the analytical methodologies and expected data for the complete structure elucidation of this complex peptide derivative.
Chemical Structure and Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₀H₄₁N₅O₉ |
| Molecular Weight | 735.78 g/mol |
| IUPAC Name | Benzyl 2-({[2-({2-[(2R)-2-({2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]methyl}oxy)acetate |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Experimental Protocols for Structure Elucidation
A multi-faceted analytical approach is required to unequivocally confirm the structure and purity of this compound. This involves a combination of chromatographic separation and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized peptide and to isolate the target compound. Given the hydrophobic nature of the Fmoc and Cbz protecting groups, a reversed-phase HPLC (RP-HPLC) method is most suitable.[2]
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Protocol:
-
Dissolve the sample in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with the initial mobile phase composition.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% Solvent A, 30% Solvent B).
-
Inject the sample and run a linear gradient to a high percentage of Solvent B (e.g., 30% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at 220 nm (for peptide bonds) and 265 nm (for the Fmoc group).
-
The expected retention time will be relatively long due to the molecule's hydrophobicity.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to obtain structural information through fragmentation analysis (MS/MS).
Instrumentation:
-
High-resolution mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
Protocol:
-
Introduce the purified sample into the ESI source via direct infusion or coupled with an LC system.
-
Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting MS/MS spectrum to confirm the peptide sequence and the integrity of the protecting groups and ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. Both ¹H and ¹³C NMR are essential.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.
Protocol:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, which aids in the complete assignment of all signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation:
-
FTIR spectrometer
Protocol:
-
Prepare the sample as a KBr pellet or as a thin film.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the various functional groups.
Data Presentation
The following tables summarize the expected quantitative data from the analytical techniques described above.
Table 1: HPLC Data
| Parameter | Expected Value |
| Retention Time | Highly dependent on specific conditions, but expected to be in the later part of the gradient due to hydrophobicity. |
| Purity (at 265 nm) | >95% |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 736.2981 | 736.2985 |
| [M+Na]⁺ | 758.2799 | 758.2803 |
Table 3: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺
| Fragment Ion Type | Sequence | Calculated m/z |
| b₂ | Fmoc-Gly-Gly | 281.1183 |
| b₃ | Fmoc-Gly-Gly-(D-Phe) | 428.1871 |
| b₄ | Fmoc-Gly-Gly-(D-Phe)-Gly | 485.2082 |
| y₁ | Gly-CH₂-O-CH₂-Cbz | 283.1238 |
| y₂ | (D-Phe)-Gly-CH₂-O-CH₂-Cbz | 430.1925 |
| y₃ | Gly-(D-Phe)-Gly-CH₂-O-CH₂-Cbz | 487.2136 |
Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Fmoc-H (aromatic) | 7.90-7.30 | m | 8H |
| Cbz-H (aromatic) | 7.40-7.30 | m | 5H |
| NH (Gly1, Gly2, Gly4) | 8.30-8.10 | t | 3H |
| NH (D-Phe) | 8.50 | d | 1H |
| Cbz-CH₂ | 5.10 | s | 2H |
| O-CH₂-O | 5.30 | s | 2H |
| Fmoc-CH, CH₂ | 4.40-4.20 | m | 3H |
| α-CH (D-Phe) | 4.60 | m | 1H |
| α-CH₂ (Gly1, Gly2, Gly4) | 3.90-3.70 | m | 6H |
| β-CH₂ (D-Phe) | 3.10, 2.95 | dd, dd | 2H |
| O-CH₂-Cbz | 4.80 | s | 2H |
Table 5: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (amide, ester) | 172-168 |
| C (aromatic, Fmoc & Cbz) | 144-120 |
| O-CH₂-O | 90-85 |
| C (α-carbons) | 55-40 |
| C (β-carbon, D-Phe) | 37 |
| CH₂ (ether, Cbz) | 68-65 |
| CH, CH₂ (Fmoc) | 66, 47 |
Table 6: FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3270 | N-H stretching (amide) |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (aliphatic) |
| 1740-1720 | C=O stretching (ester, Cbz) |
| 1690-1630 | C=O stretching (Amide I) |
| 1560-1520 | N-H bending (Amide II) |
| 1450 | C=C stretching (aromatic) |
| 1250-1050 | C-O-C stretching (ether) |
| 760-740 | C-H out-of-plane bending (Fmoc, mono-substituted benzene) |
Signaling Pathways and Experimental Workflows
The utility of this compound as a linker is best understood in the context of the mechanism of action of the final therapeutic modality, such as a PROTAC or an ADC.
PROTAC Mechanism of Action
As a PROTAC linker, this molecule would connect a warhead that binds to a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The linker's role is to facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
Caption: PROTAC mechanism of action.
Deruxtecan Mechanism of Action
In the context of Deruxtecan, an antibody-drug conjugate, the linker connects the monoclonal antibody (trastuzumab) to the cytotoxic payload (a topoisomerase I inhibitor). The linker is designed to be stable in circulation but is cleaved by enzymes that are upregulated in tumor cells, releasing the payload to induce cell death.[4]
Caption: Mechanism of action of Deruxtecan.
Experimental Workflow for Structure Elucidation
The logical flow of experiments for confirming the structure of the synthesized molecule is outlined below.
Caption: Workflow for structure elucidation.
Conclusion
The structural integrity of this compound is critical for its function as a linker in advanced drug development. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for its synthesis and quality control. The presented data and workflows serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important molecule, thereby contributing to the development of safe and effective next-generation therapeutics.
References
A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Versatile Linker for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a sophisticated, cleavable peptide linker integral to the development of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its strategic design, incorporating a specific peptide sequence and protecting groups, facilitates the precise delivery and controlled release of therapeutic payloads. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the groundbreaking ADC, Deruxtecan. Detailed experimental protocols and quantitative data are presented to support researchers in its practical application.
Introduction
The landscape of targeted therapy is continually evolving, with ADCs and PROTACs at the forefront of innovation. The efficacy of these modalities is critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. This compound has emerged as a key player in this field, offering a balance of stability in circulation and susceptibility to cleavage within the target cell.
This linker is a tetrapeptide derivative, featuring a Gly-Gly-(D-Phe)-Gly sequence. The presence of the D-amino acid, D-Phenylalanine, enhances its stability against certain proteases. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in solid-phase peptide synthesis (SPPS), while the C-terminus is modified with a benzyl (B1604629) (Cbz) protected ether linkage. This compound serves as a crucial building block in the synthesis of drug-linker conjugates.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis and conjugation.
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₁N₅O₉ | [2] |
| Molecular Weight | 735.78 g/mol | [2] |
| Appearance | White to off-white solid | Generic supplier data |
| Purity | Typically >95% | Generic supplier data |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | [3][4][5][6] |
| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The following is a representative protocol for its synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Objective: To synthesize the protected peptide sequence Gly-Gly-(D-Phe)-Gly on a solid support.
Materials:
-
Fmoc-Gly-OH
-
Fmoc-D-Phe-OH
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Rink Amide resin
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Gly):
-
Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (D-Phe): Repeat step 3 with Fmoc-D-Phe-OH.
-
Subsequent Couplings: Repeat the deprotection and coupling steps for the remaining Glycine residues.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.
Cleavage from Resin Protocol
Objective: To cleave the synthesized peptide from the solid support while keeping the side-chain protecting groups intact.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7][8][9]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification and Analysis Protocol
Objective: To purify the crude peptide and verify its identity and purity.
Materials:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile (ACN)
-
Water
-
TFA
-
Mass spectrometer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO).
-
Purify the peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[10]
-
Collect the fractions containing the desired peptide.
-
Confirm the molecular weight of the purified peptide using mass spectrometry.[11]
-
Assess the purity of the final product by analytical RP-HPLC.[12][13][14]
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
This compound is a precursor to the linker used in the highly successful ADC, Trastuzumab Deruxtecan (Enhertu®).[15] In this context, the GGFG peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells.[16][17][18][19][][21]
Mechanism of Action in ADCs:
-
Targeting: The ADC, consisting of a monoclonal antibody linked to a cytotoxic payload via the GGFG linker, binds to a specific antigen on the surface of a cancer cell.[22][23]
-
Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.
-
Lysosomal Trafficking: The complex is transported to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsins recognize and cleave the GGFG peptide linker.[][16][17]
-
Payload Release: The cleavage releases the highly potent cytotoxic drug.
-
Cell Death: The released payload can then exert its cell-killing effect, for instance, by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[][22]
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. biocat.com [biocat.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. hplc.eu [hplc.eu]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trastuzumab Deruxetecan - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 23. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker in Advanced Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthetic peptide linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. This molecule is a critical component in the field of targeted therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide a detailed, representative synthesis protocol based on established Fmoc-based solid-phase peptide synthesis, and illustrate its role in the mechanism of action of ADCs.
Core Chemical and Physical Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its application in bioconjugation and drug delivery systems.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₄₁N₅O₉ | [1][2] |
| Molecular Weight | 735.78 g/mol | [3] |
| Monoisotopic Mass | 735.29042790 Da | [4] |
| Purity | > 96% (Typical) | [2] |
| IUPAC Name | benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate | [4] |
| Primary Application | PROTAC Linker, ADC Linker | [1][5] |
Introduction to Core Concepts: ADCs and Linker Technology
This compound is primarily identified as a peptide linker used in the synthesis of Deruxtecan, a potent ADC.[1][5] Understanding its function requires familiarity with the core technology it enables.
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted cancer therapies designed to deliver a highly potent cytotoxic agent (payload) directly to cancer cells. They consist of three components:
-
A monoclonal antibody that specifically binds to a target antigen on the surface of tumor cells.
-
A cytotoxic payload too potent for systemic administration.
-
A chemical linker that connects the antibody to the payload.
-
-
The Role of the Linker: The linker is a critical determinant of an ADC's efficacy and safety. It must be stable in systemic circulation to prevent premature release of the payload, but it must be efficiently cleaved to release the drug once the ADC has been internalized by the target cancer cell. The GGFG peptide sequence is known to be cleavable by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
Synthesis Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The peptide backbone of the linker is constructed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7] The general workflow allows for easy purification by simply filtering and washing the resin to remove excess reagents and byproducts.[8][9]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. precisepeg.com [precisepeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz | C40H41N5O9 | CID 148010663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Automated Peptide Synthesizers [peptidemachines.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker in Advanced Drug Conjugates
CAS Number: 2264011-97-2
This in-depth technical guide provides a comprehensive overview of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, a crucial linker molecule utilized in the development of sophisticated biotherapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's properties, synthesis, and applications, with a particular focus on its role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction
This compound is a well-defined, peptide-based linker. Its structure is built around a Gly-Gly-(D-Phe)-Gly tetrapeptide sequence, which is recognized and cleaved by specific intracellular enzymes. This property of selective cleavage is paramount in the design of ADCs, where a cytotoxic payload must be stably linked to a monoclonal antibody in circulation but efficiently released upon internalization into target cancer cells. One of the most notable applications of this linker is in the synthesis of Deruxtecan, the drug-linker component of the highly successful ADC, Trastuzumab deruxtecan.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 2264011-97-2 | PubChem |
| Molecular Formula | C₄₀H₄₁N₅O₉ | PubChem |
| Molecular Weight | 735.79 g/mol | PubChem |
| Purity | > 96% | Precise PEG |
| Appearance | White to off-white solid | MedChemExpress |
Synthesis and Characterization
While the precise, industrial-scale synthesis protocol for this compound is proprietary, this section outlines a general methodology based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
General Synthesis Workflow
The synthesis of the peptide backbone typically proceeds via a stepwise addition of Fmoc-protected amino acids onto a solid support resin.
Experimental Protocol: A Representative Example
The following is a representative protocol for the synthesis of a peptide sequence using Fmoc chemistry. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is activated with a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and then added to the deprotected resin. The reaction progress can be monitored by a ninhydrin (B49086) test.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (D-Phe, Gly, Gly).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to determine purity.
Characterization
While specific spectral data for this compound are not publicly available, a typical certificate of analysis would confirm the structure using ¹H NMR and LC-MS, and purity via HPLC.
Mechanism of Action in Antibody-Drug Conjugates
The Gly-Gly-Phe-Gly sequence within the linker is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are abundant in the intracellular environment of tumor cells.[1][2]
References
An In-depth Technical Guide to the Synthesis of Fmoc-Protected Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of Fmoc-protected peptide linkers, crucial components in solid-phase peptide synthesis (SPPS). It details the synthesis of common linkers, their attachment to solid supports, and the subsequent loading of the first amino acid, supported by quantitative data and detailed experimental protocols.
Introduction to Fmoc-Protected Peptide Linkers
In Fmoc-based solid-phase peptide synthesis, a linker serves as the bridge between the growing peptide chain and the insoluble resin support. The choice of linker is critical as it dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for its release, which in turn affects the preservation of acid-labile side-chain protecting groups.
Core Linker Synthesis and Resin Functionalization
The synthesis of a functional peptide resin begins with the preparation of the linker molecule, which is then covalently attached to a polymer support, typically polystyrene cross-linked with divinylbenzene.
Rink Amide Linker: For C-Terminal Peptide Amides
The Rink Amide linker is a widely used linker for the synthesis of peptide amides. A practical eight-step synthesis starting from p-hydroxybenzaldehyde can achieve an overall yield of 50%.[1]
Experimental Protocol: Synthesis of Fmoc-Rink Amide Linker [1]
This protocol describes a high-yield, scalable synthesis of the Fmoc-Rink Amide linker.
-
Step A: Etherification
-
To a solution of p-hydroxybenzaldehyde in acetone, add ethyl bromoacetate (B1195939) and potassium carbonate.
-
Reflux the mixture to obtain ethyl 2-(4-formylphenoxy)acetate with a yield of 98%.
-
-
Step B: Oxidation
-
Treat the product from Step A with sodium chlorite, 30% hydrogen peroxide, and sodium dihydrogen phosphate (B84403) in acetonitrile (B52724) to yield 2-(4-formylphenoxy)acetic acid (95% yield).
-
-
Step C & D: Friedel-Crafts Acylation
-
Convert the carboxylic acid to its acid chloride using thionyl chloride in dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).
-
React the resulting acid chloride with 1,3-dimethoxybenzene (B93181) in the presence of aluminum chloride in DCM to afford 2-(4-((2,4-dimethoxyphenyl)(hydroxy)methyl)phenoxy)acetic acid (86% yield over two steps).
-
-
Step E: Hydrolysis
-
Hydrolyze the ester with aqueous sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding carboxylic acid (98% yield).
-
-
Step F: Oximation
-
React the ketone with hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in ethanol to produce the oxime (88% yield).
-
-
Step G: Reduction
-
Reduce the oxime using zinc powder in ammonium (B1175870) hydroxide to obtain the amine (86% yield).
-
-
Step H: Fmoc Protection
-
Protect the resulting amine with Fmoc-OSu in the presence of potassium carbonate in a water/1,4-dioxane mixture to give the final Fmoc-Rink Amide linker (85% yield).
-
Wang Resin: For C-Terminal Carboxylic Acids
Wang resin, a 4-alkoxybenzyl alcohol resin, is a standard support for the synthesis of peptides with a C-terminal carboxylic acid.[2][3] While often purchased pre-functionalized, the synthesis involves creating a hydroxymethylphenoxymethyl group on the polystyrene backbone.
2-Chlorotrityl Chloride (2-CTC) Resin: For Protected Peptide Fragments
2-CTC resin is highly acid-labile, allowing for the cleavage of peptides under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups.[4][5] This makes it ideal for the synthesis of protected peptide fragments for use in convergent synthesis strategies.[4]
Experimental Protocol: Preparation of 2-Chlorotrityl Chloride Resin [4]
-
Preparation of the Precursor: 1-chloro-2-(dichloro(phenyl)methyl)benzene is synthesized from 2-chlorobenzophenone (B131818) and phosphorus pentachloride in a 90% yield.
-
Attachment to Resin: The precursor is then reacted with 1% DVB-crosslinked polystyrene resin in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a mixture of DCM and nitrobenzene.
Loading the First Fmoc-Amino Acid onto the Resin
The attachment of the first Fmoc-protected amino acid to the linker is a critical step that can be prone to side reactions, particularly racemization.
Loading on Wang Resin
The traditional method for loading onto Wang resin involves esterification using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] However, this can lead to significant racemization, especially for sensitive amino acids like Cys and His.[2] A racemization-free protocol involves converting the hydroxyl group of the Wang resin to a chloride and then reacting it with the Fmoc-amino acid in the presence of a non-nucleophilic base.[2]
Experimental Protocol: Racemization-Free Loading of Fmoc-Amino Acid on Wang Resin [2]
-
Chlorination of Wang Resin: Suspend Wang resin in toluene (B28343) and add thionyl chloride. Heat the mixture at 70°C for 5 hours. The resulting Wang chloride resin is washed and dried.
-
Attachment of Fmoc-Amino Acid: Swell the Wang chloride resin in DMF. In a separate flask, dissolve the Fmoc-amino acid, diisopropylethylamine (DIEA), and a catalytic amount of potassium iodide in DMF. Add this solution to the resin and shake at room temperature for 12-24 hours.
-
Capping: After loading, any unreacted hydroxyl groups should be capped to prevent the formation of deletion sequences. This is typically done using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIEA.
Loading on 2-Chlorotrityl Chloride (2-CTC) Resin
Loading on 2-CTC resin is generally performed under milder conditions and is less prone to racemization due to the steric hindrance of the trityl group.[4][5]
Experimental Protocol: Loading of Fmoc-Amino Acid on 2-CTC Resin
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes under an inert atmosphere.
-
Amino Acid Attachment: Dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to resin loading) in anhydrous DCM. Add this solution to the swollen resin, followed by the addition of DIEA (2.0 - 4.0 equivalents relative to the amino acid).
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Capping: Cap any unreacted sites by adding a solution of DCM/methanol/DIEA (17:2:1 v/v/v) and agitating for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and methanol, and then dry under vacuum.
Quantitative Data on Linker Performance
The choice of resin and linker significantly impacts the yield and purity of the final peptide. The following tables summarize key performance characteristics of common linkers.
Table 1: Performance Characteristics of Common Peptide Synthesis Resins [6]
| Resin Type | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Primary Application |
| Wang Resin | 0.3 - 1.0 | 50 - 90 | Moderate to High | Peptides with a C-terminal carboxylic acid |
| Rink Amide Resin | 0.3 - 1.0[7] | 52 - 90+ | Moderate to High | Peptides with a C-terminal amide |
| 2-Chlorotrityl Chloride Resin | 0.3 - 1.6+ | Generally high | High | Protected peptide fragments; C-terminal carboxylic acids |
Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.
Table 2: Racemization Levels During Amino Acid Activation [8]
| Amino Acid Derivative | Activation Method | Racemization (%) |
| Fmoc-L-Trp-OH | TBTU/HOBt/DIEA | < 0.4 |
| Fmoc-L-Lys(Boc)-OH | TBTU/HOBt/DIEA | < 0.4 |
| Fmoc-D-Tyr(tBu)-OH | TBTU/HOBt/DIEA | < 0.4 |
Peptide Cleavage from the Linker
The final step in SPPS is the cleavage of the peptide from the resin, which is typically accompanied by the removal of side-chain protecting groups.
Cleavage from Wang and Rink Amide Resins
Peptides are cleaved from Wang and Rink Amide resins using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). Scavengers are added to this cocktail to quench reactive cationic species generated during the cleavage process, thereby preventing side reactions.
Standard Cleavage Cocktail:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Cleavage from 2-Chlorotrityl Chloride Resin
For the synthesis of protected peptide fragments, a very mild cleavage cocktail is used to release the peptide from the 2-CTC resin while leaving the side-chain protecting groups intact.
Mild Cleavage Cocktail for Protected Fragments: [5]
-
1-5% TFA in DCM
-
Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8)
For complete deprotection, the standard 95% TFA cocktail can be used.
Conclusion
The selection and synthesis of an appropriate Fmoc-protected peptide linker are foundational to successful solid-phase peptide synthesis. This guide has provided an in-depth overview of the synthesis of key linkers, detailed protocols for their application, and quantitative data to inform resin selection. By understanding the chemical principles and experimental nuances of these processes, researchers can optimize their peptide synthesis strategies to achieve higher yields and purities of their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. bharavilabs.in [bharavilabs.in]
- 3. Quantitative assessment of preloaded 4-alkoxybenzyl alcohol resins for solid-phase peptide syntheses by 1D and 2D HR-MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Fmoc-Gly-Gly-(D-Phe)-Gly in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the multifaceted role of the tetrapeptide fragment Fmoc-Gly-Gly-(D-Phe)-Gly in modern peptide chemistry. While this specific sequence may not be a ubiquitous reagent, its constituent parts—the Fmoc protecting group, the glycine (B1666218) linker units, and the strategic inclusion of a D-amino acid—make it an exemplary model for understanding key principles in solid-phase peptide synthesis (SPPS) and rational peptide design.
Core Components and Their Strategic Importance
The structure of Fmoc-Gly-Gly-(D-Phe)-Gly is a deliberate combination of functional units, each contributing a specific property valuable in peptide synthesis and the design of peptidomimetics.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is a base-labile Nα-amino protecting group, which is the cornerstone of modern solid-phase peptide synthesis.[] Its primary advantage lies in its removal under mild basic conditions (typically with piperidine), which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the resin.[][2] This orthogonality is crucial for the synthesis of complex peptides.
-
Glycine (Gly) Residues : Glycine is the simplest amino acid, lacking a side chain. This characteristic imparts significant conformational flexibility.[3] In peptide chemistry, glycine residues are frequently used as linkers or spacers to connect different functional domains of a protein or peptide without introducing steric hindrance.[3][4][5][6] The Gly-Gly motif in the example peptide provides a flexible spacer.
-
D-Phenylalanine ((D-Phe)) : The inclusion of a D-amino acid is a critical feature for drug development. Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating D-amino acids, such as D-Phenylalanine, can significantly enhance the peptide's stability and prolong its biological half-life.[7] Furthermore, D-amino acids can induce specific secondary structures, like beta-turns, which can be crucial for mimicking the bioactive conformation of a peptide and enhancing its binding affinity to a target receptor. D-phenylalanine, in particular, has been explored for its pharmacological activities.[7]
Applications in Peptide Chemistry
Fmoc-Gly-Gly-(D-Phe)-Gly, as a protected peptide fragment, is primarily designed for use in fragment condensation strategies during SPPS.[2][8] This approach involves synthesizing smaller, protected peptide segments, which are then coupled together to form a larger peptide. This can be more efficient than the stepwise addition of single amino acids, especially for long or difficult sequences.
Key applications include:
-
Building Blocks for Bioactive Peptides : This fragment can be incorporated into larger peptide sequences to introduce a flexible, protease-resistant segment. This is particularly useful in the design of therapeutic peptides that require improved stability and a specific spatial arrangement of pharmacophores.
-
Peptidomimetic Design : The D-Phe residue makes this fragment a valuable tool in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.
-
Linker Chemistry : The Gly-Gly portion can serve as a flexible linker in constructs like Antibody-Drug Conjugates (ADCs) or fusion proteins, where it is necessary to connect two different molecules without impairing their individual functions.[4]
Quantitative Data and Synthesis Parameters
The efficiency of incorporating a fragment like Fmoc-Gly-Gly-(D-Phe)-Gly into a growing peptide chain is dependent on several factors. The following table summarizes typical quantitative data associated with modern Fmoc-based SPPS protocols.
| Parameter | Typical Value/Range | Significance |
| Coupling Efficiency | > 99% | High coupling efficiency is critical to minimize deletion sequences and maximize the yield of the final product. |
| Fmoc Deprotection Time | 5-20 minutes | The time required for complete removal of the Fmoc group, typically using 20% piperidine (B6355638) in DMF. |
| Amino Acid/Fragment Equivalents | 3-5 equivalents | The molar excess of the incoming amino acid or peptide fragment relative to the reactive sites on the resin. |
| Activator | HBTU, HATU, HOBt/DIC | These reagents activate the carboxylic acid group for efficient amide bond formation. The choice of activator can influence the degree of side reactions like racemization.[9] |
| Final Peptide Purity (Crude) | 70-95% | The purity of the peptide after cleavage from the resin, before purification by HPLC. |
| Final Peptide Purity (Purified) | > 98% | The purity of the final peptide product after purification, typically by reverse-phase HPLC.[10] |
Experimental Protocols
Protocol 1: Stepwise Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the Gly-Gly-(D-Phe)-Gly Sequence
This protocol outlines the manual synthesis of a hypothetical peptide, Ac-Ala-Gly-Gly-(D-Phe)-Gly-Lys-NH2, on a Rink Amide resin using Fmoc chemistry.
-
Resin Preparation : Swell Rink Amide resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Lys(Boc)-OH) :
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Coupling : Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing : Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Confirm complete coupling with a Kaiser test.
-
-
Sequential Coupling Cycles : Repeat the Fmoc deprotection, coupling, and washing steps for the following amino acids in order: Fmoc-Gly-OH, Fmoc-(D-Phe)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.
-
N-terminal Acetylation : After the final Fmoc deprotection of Alanine, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash with DMF and DCM.
-
Cleavage and Deprotection :
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.[11]
-
Add the cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification :
-
Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
Protocol 2: Fragment Condensation using Fmoc-Gly-Gly-(D-Phe)-Gly-OH
This protocol describes the coupling of the entire Fmoc-Gly-Gly-(D-Phe)-Gly-OH fragment to a resin-bound peptide (e.g., H-Lys-NH-Resin).
-
Resin Preparation : Synthesize H-Lys(Boc)-NH-Resin using the methods described in Protocol 1. Ensure the N-terminal Fmoc group is removed.
-
Fragment Activation : In a separate vial, dissolve Fmoc-Gly-Gly-(D-Phe)-Gly-OH (2 eq), HATU (1.9 eq), and HOBt (2 eq) in DMF. Add DIPEA (4 eq) and allow to pre-activate for 5-10 minutes.
-
Fragment Coupling : Add the activated fragment solution to the resin-bound Lysine. Agitate for 4-6 hours, or until a Kaiser test indicates complete coupling.
-
Washing : Wash the resin extensively with DMF and DCM to remove any unreacted fragment and coupling reagents.
-
Synthesis Continuation : Proceed with the synthesis by deprotecting the Fmoc group of the fragment and coupling the next amino acid.
Visualizations of Workflows and Concepts
Diagram 1: Standard Fmoc-SPPS Cycle
This diagram illustrates the iterative four-step process at the core of Fmoc-based solid-phase peptide synthesis.
Diagram 2: Rationale for Incorporating D-Amino Acids
This diagram outlines the logical reasons and resulting benefits of including D-amino acids like D-Phenylalanine in peptide design.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein domains/Linker - parts.igem.org [parts.igem.org]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylalanine - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Physicochemical Characteristics of Fmoc-Tetrapeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-α-fluorenylmethyloxycarbonyl (Fmoc) protected tetrapeptides. These molecules are of significant interest in the fields of biomaterials, drug delivery, and tissue engineering due to their remarkable ability to self-assemble into well-defined nanostructures, such as nanofibers, which can subsequently form hydrogels. This guide details the underlying principles of their self-assembly, presents quantitative data on their properties, outlines key experimental protocols for their characterization, and illustrates relevant biological signaling pathways.
Introduction to Fmoc-Tetrapeptide Self-Assembly
The self-assembly of Fmoc-tetrapeptides is a spontaneous process driven by a delicate balance of non-covalent interactions. The amphiphilic nature of these molecules, conferred by the hydrophobic Fmoc group and the generally more hydrophilic tetrapeptide sequence, is the primary driver for their organization in aqueous environments.
The key interactions governing self-assembly include:
-
π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety exhibit strong π-π stacking interactions, which are a major driving force for the initial aggregation of the molecules.[1]
-
Hydrogen Bonding: The peptide backbone provides ample opportunities for the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures, most commonly anti-parallel β-sheets.[2][3]
-
Hydrophobic Interactions: The hydrophobic collapse of non-polar side chains of the amino acids and the fluorenyl group minimizes contact with water, further stabilizing the self-assembled structures.
-
Electrostatic Interactions: The net charge of the peptide sequence at a given pH can influence the self-assembly process, with repulsive or attractive forces modulating the packing of the molecules.
These interactions lead to the formation of elongated nanofibers, typically with diameters in the nanometer range. As the concentration of the Fmoc-tetrapeptide increases, these nanofibers can entangle to form a three-dimensional network that entraps water, resulting in the formation of a hydrogel.[4]
Quantitative Physicochemical Data
The following tables summarize key quantitative data for representative Fmoc-tetrapeptides, offering a comparative look at their hydrogelation and structural properties.
| Fmoc-Tetrapeptide Sequence | Minimum Gelation Concentration (MGC) (wt%) | Storage Modulus (G') (Pa) | Fibril/Nanostructure Diameter (nm) | Reference(s) |
| Fmoc-Phe-Phe-Phe-Phe | ~0.5 | 100 - 1000 | 20 - 50 | [5] |
| Fmoc-Arg-Gly-Asp-Ser (RGDS) | ~2.0 | Not consistently stable for measurement | ~10 | [6] |
| Fmoc-Gly-Arg-Asp-Ser (GRDS) | >2.0 (highly viscous) | ~100 | ~10 | [6] |
| Fmoc-Lys-Leu-Val-Phe (KLVF) | Not specified | Not specified | Not specified | Data not available in searches |
| Fmoc-Phe-Phe-Tyr-Tyr | Not specified | Not specified | Not specified | Data not available in searches |
| Fmoc-Val-Glu-Val-Phe | Not specified | Not specified | Not specified | Data not available in searches |
Table 1: Hydrogelation and Morphological Properties of Selected Fmoc-Tetrapeptides.
| Fmoc-Tetrapeptide Sequence | FT-IR Amide I Peak (cm⁻¹) | Circular Dichroism (CD) Minima (nm) | Key Spectroscopic Feature | Reference(s) |
| Fmoc-Phe-Phe-Phe-Phe | ~1630 | ~218 | Indicates β-sheet formation | [5] |
| Fmoc-Arg-Gly-Asp-Ser (RGDS) | ~1635 | ~220 | Suggests β-sheet structure | [6] |
| Fmoc-Gly-Arg-Asp-Ser (GRDS) | ~1630 | No clear β-sheet minimum | Dominated by Fmoc interactions | [6] |
| Fmoc-Lys-Leu-Val-Phe (KLVF) | Not specified | Not specified | Not specified | Data not available in searches |
| Fmoc-Phe-Phe-Tyr-Tyr | Not specified | Not specified | Not specified | Data not available in searches |
| Fmoc-Val-Glu-Val-Phe | Not specified | Not specified | Not specified | Data not available in searches |
Table 2: Spectroscopic Characteristics of Self-Assembled Fmoc-Tetrapeptides.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of Fmoc-tetrapeptides.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic Fmoc-tetrapeptide on a rink amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the rink amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the tetrapeptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.
Characterization Techniques
FT-IR spectroscopy is used to determine the secondary structure of the self-assembled peptides, particularly the presence of β-sheets.
Protocol:
-
Prepare a hydrogel of the Fmoc-tetrapeptide at the desired concentration.
-
Place a small aliquot of the hydrogel onto the crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 1500-1800 cm⁻¹, which covers the Amide I region.
-
A strong absorbance peak around 1630 cm⁻¹ is indicative of β-sheet formation.[2]
CD spectroscopy is another powerful technique to assess the secondary structure and chiral organization of the self-assembling peptides.
Protocol:
-
Prepare a solution or a transparent hydrogel of the Fmoc-tetrapeptide in a suitable buffer (e.g., phosphate-buffered saline).
-
Use a quartz cuvette with a short path length (e.g., 0.1 mm or 1 mm).
-
Record the CD spectrum in the far-UV region (e.g., 190-260 nm).
-
A negative band around 218-220 nm is characteristic of β-sheet structures.[7]
Rheological measurements are crucial for quantifying the mechanical properties of the hydrogels.
Protocol:
-
Place the hydrogel sample on the plate of a rheometer.
-
Perform a frequency sweep at a constant strain (typically within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
-
A G' value significantly higher than G'' indicates the formation of a stable gel.[8]
TEM is used to visualize the morphology of the self-assembled nanostructures.
Protocol:
-
Dilute the Fmoc-tetrapeptide hydrogel or solution to a low concentration (e.g., 0.01-0.1 wt%).
-
Apply a small drop of the diluted sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess liquid.
-
Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.[9]
Caption: Experimental workflow for hydrogel characterization.
Biological Interactions and Signaling Pathways
Fmoc-tetrapeptides incorporating specific bioactive sequences, such as the Arginine-Glycine-Aspartic acid (RGD) motif, can be used to create biomaterials that interact with cells and modulate their behavior. The RGD sequence is a well-known ligand for integrin receptors on the cell surface.[10]
Upon binding of an RGD-functionalized Fmoc-tetrapeptide hydrogel to integrins, a cascade of intracellular signaling events is initiated, which can influence cell adhesion, proliferation, migration, and differentiation. A key pathway activated is the Focal Adhesion Kinase (FAK) signaling pathway.
Caption: RGD-Integrin signaling cascade.
The binding of the RGD motif to the integrin receptor leads to the recruitment and autophosphorylation of FAK at focal adhesions.[10] This, in turn, creates docking sites for other signaling proteins, such as Src kinase and paxillin. The activation of the FAK/Src complex can then trigger downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, ultimately leading to changes in gene expression and cellular behavior.[10]
Conclusion
Fmoc-tetrapeptides represent a versatile class of molecules with tunable physicochemical properties that make them highly attractive for a range of biomedical applications. Their self-assembly into nanofibrous hydrogels is governed by a complex interplay of non-covalent forces, which can be modulated by the peptide sequence. The ability to incorporate bioactive motifs, such as RGD, allows for the design of "smart" biomaterials that can actively engage with and direct cellular processes. A thorough understanding of their physicochemical characteristics and the application of the detailed experimental protocols outlined in this guide are essential for the rational design and successful implementation of these promising materials in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 8. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Therapy: A Technical Guide to the Mechanism of Action of an ADC Linker Core
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of the mechanism of action centered around the peptide linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, a critical component in the architecture of advanced antibody-drug conjugates (ADCs). While this molecule is an intermediate in the synthesis of the final linker, its core tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is fundamental to the therapeutic strategy of ADCs such as trastuzumab deruxtecan (B607063). This document will elucidate the linker's pivotal role in the selective delivery and conditional release of cytotoxic payloads to cancer cells, present quantitative data on the efficacy of the resulting ADC, detail relevant experimental protocols, and provide visual diagrams of the key pathways and workflows.
Core Mechanism of Action: A Journey from Systemic Circulation to Cellular Demise
The subject linker is a key component of a sophisticated drug delivery system designed to selectively eradicate cancer cells while minimizing damage to healthy tissue. Its mechanism is not one of direct therapeutic action but of facilitation, ensuring the cytotoxic payload is delivered to its target and released under specific physiological conditions. The overall mechanism of action of an ADC utilizing this linker technology can be dissected into several key stages:
-
Target Recognition and Binding: The process begins with the monoclonal antibody (mAb) component of the ADC, such as trastuzumab, selectively binding to a tumor-associated antigen, for instance, the HER2 receptor on the surface of cancer cells.[1]
-
Internalization: Following binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The internalized vesicle containing the ADC is trafficked to the lysosome, an organelle within the cell characterized by a low pH and a high concentration of degradative enzymes.[2]
-
Enzymatic Cleavage of the Linker: The GGFG tetrapeptide sequence of the linker is specifically designed to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[3][4] This enzymatic action breaks the covalent bond between the linker and the cytotoxic payload.
-
Payload Release and Action: Upon cleavage, the highly potent cytotoxic payload, such as the topoisomerase I inhibitor deruxtecan (DXd), is released directly into the cytoplasm of the cancer cell.[2][5] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][5]
-
The Bystander Effect: The released payload, DXd, is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may not express the target antigen at high levels.[1][5] This "bystander effect" is a crucial feature that enhances the anti-tumor activity of the ADC.
This intricate and highly controlled process underscores the importance of the linker's design in the success of the ADC therapeutic strategy.
Quantitative Data Summary
The efficacy of ADCs utilizing the GGFG linker technology has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for trastuzumab deruxtecan.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan
| Cell Line | Cancer Type | HER2 Expression | IC50 Value (ng/mL) | Reference |
| KPL-4 | Breast Cancer | Positive | 26.8 | [6] |
| NCI-N87 | Gastric Cancer | Positive | 25.4 | [6] |
| SK-BR-3 | Breast Cancer | Positive | 6.7 | [6] |
| MDA-MB-468 | Breast Cancer | Negative | >10,000 | [6] |
Table 2: Clinical Efficacy of Trastuzumab Deruxtecan in HER2-Positive Cancers
| Study/Trial | Cancer Type | Metric | Value | Reference |
| DESTINY-Gastric01 | Advanced Gastric Cancer | Objective Response Rate (ORR) | 51% | [7] |
| DESTINY-Gastric01 | Advanced Gastric Cancer | Median Overall Survival (OS) | 12.5 months | [7] |
| DESTINY-Breast03 | Metastatic Breast Cancer | 12-month Progression-Free Survival (PFS) Rate | 75.8% | [8] |
| Meta-analysis | Gastrointestinal Cancers | Pooled Objective Response Rate (ORR) | 36.9% | [9] |
| Meta-analysis | Gastrointestinal Cancers | Median Overall Survival (OS) | 11.15 months | [9] |
| Meta-analysis | Gastrointestinal Cancers | Median Progression-Free Survival (PFS) | 5.6 months | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function and efficacy of ADCs with cleavable linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cell-killing capability of an ADC.[2][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Cathepsin-Mediated Linker Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage.[11]
Objective: To determine the rate and extent of linker cleavage by cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
Fluorescence microplate reader
-
Fluorogenic cathepsin B substrate (as a positive control)
-
Quenching solution (e.g., acetic acid)
-
LC-MS system for payload quantification
Procedure:
-
Enzyme Activation: Activate the recombinant Cathepsin B according to the manufacturer's instructions, typically by incubating it in the assay buffer.
-
Reaction Setup: In a microplate, combine the ADC with the activated Cathepsin B in the assay buffer. Include a control reaction without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: At each time point, stop the reaction by adding a quenching solution.
-
Payload Quantification: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the kinetics of linker cleavage.
Visualizations
Signaling Pathway of ADC Mechanism of Action
Caption: Mechanism of action of an antibody-drug conjugate with a cleavable linker.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro ADC cytotoxicity (MTT) assay.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. benchchem.com [benchchem.com]
- 3. onclive.com [onclive.com]
- 4. focusononcology.com [focusononcology.com]
- 5. researchgate.net [researchgate.net]
- 6. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. Real-world efficacy and safety of trastuzumab deruxtecan versus trastuzumab emtansine and tucatinib as second-line and third-line treatments for HER2-positive metastatic breast cancer: two target trial emulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker Intermediate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The tetrapeptide derivative, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, is a critical building block in the field of targeted therapeutics. It serves as a key intermediate in the synthesis of sophisticated linker systems for antibody-drug conjugates (ADCs), most notably in the construction of the linker for the ADC drug, Deruxtecan. The Gly-Gly-(D-Phe)-Gly sequence is designed for selective cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells. This targeted release mechanism ensures the liberation of the cytotoxic payload at the site of action, minimizing systemic toxicity. The Fmoc protecting group on the N-terminus allows for standard solid-phase peptide synthesis (SPPS) methodologies, while the C-terminal benzyloxycarbonyl (Cbz) protected oxymethyl-oxymethyl ester provides a stable linkage that can be further functionalized or directly incorporated into the final ADC construct. This application note outlines a comprehensive protocol for the synthesis of this important linker intermediate.
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the solid-phase synthesis of the tetrapeptide backbone followed by a crucial solution-phase esterification to introduce the C-terminal modifying group.
Part 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-OH
This part of the protocol details the assembly of the tetrapeptide on a solid support using the Fmoc/tBu strategy.
Materials:
| Material | Grade | Supplier |
| 2-Chlorotrityl chloride resin | 1% DVB, 100-200 mesh | Standard Supplier |
| Fmoc-Gly-OH | Synthesis Grade | Standard Supplier |
| Fmoc-D-Phe-OH | Synthesis Grade | Standard Supplier |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Piperidine (B6355638) | Reagent Grade | Standard Supplier |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Peptide Synthesis Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and add a solution of Fmoc-Gly-OH (1.5 eq) and DIPEA (3.0 eq) in anhydrous DCM.
-
Agitate the mixture for 2 hours at room temperature.
-
Cap any unreacted sites by adding DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Peptide Chain Elongation (Iterative Cycles for Gly, D-Phe, Gly):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x).
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (Fmoc-D-Phe-OH or Fmoc-Gly-OH) (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirm completion of each coupling step using a Kaiser test.
-
-
Cleavage of the Peptide from the Resin:
-
After the final Fmoc deprotection and coupling of the last glycine (B1666218) residue, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum to yield crude Fmoc-Gly-Gly-(D-Phe)-Gly-OH.
-
Part 2: Solution-Phase Esterification
This part of the protocol describes the esterification of the synthesized tetrapeptide with the C-terminal modifying group.
Materials:
| Material | Grade | Supplier |
| Fmoc-Gly-Gly-(D-Phe)-Gly-OH | Crude, from Part 1 | - |
| Benzyl (B1604629) 2-(hydroxymethoxy)acetate | Synthesis Grade | Standard Supplier |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Standard Supplier |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Ethyl acetate (B1210297) | Reagent Grade | Standard Supplier |
| n-Hexane | Reagent Grade | Standard Supplier |
Procedure:
-
Esterification Reaction:
-
Dissolve crude Fmoc-Gly-Gly-(D-Phe)-Gly-OH (1.0 eq) and benzyl 2-(hydroxymethoxy)acetate (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) followed by a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in n-hexane to afford the final product, this compound.
-
Quantitative Data Summary:
| Step | Reactants (Equivalents) | Solvent | Reaction Time | Temperature | Typical Yield |
| SPPS | |||||
| First Amino Acid Loading | Fmoc-Gly-OH (1.5), DIPEA (3.0) | DCM | 2 h | Room Temp. | ~90% loading |
| Amino Acid Coupling | Fmoc-AA (3.0), HBTU (2.9), HOBt (3.0), DIPEA (6.0) | DMF | 2 h | Room Temp. | >99% per step |
| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | - | 2 h | Room Temp. | ~80-90% (crude) |
| Esterification | |||||
| Esterification | Peptide (1.0), Alcohol (1.2), DCC (1.1), DMAP (0.1) | DCM | 12-16 h | 0 °C to RT | ~60-70% (purified) |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application of Fmoc-Gly-Gly-(D-Phe)-Gly in the Synthesis of Deruxtecan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Fmoc-Gly-Gly-(D-Phe)-Gly, a critical tetrapeptide intermediate, in the synthesis of Deruxtecan. Deruxtecan is the drug-linker component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (Enhertu®). The Gly-Gly-(D-Phe)-Gly sequence serves as a cleavable linker, designed to be selectively hydrolyzed by lysosomal enzymes, such as Cathepsin B and L, within tumor cells to release the potent topoisomerase I inhibitor payload, DXd.[] This targeted release mechanism is central to the therapeutic efficacy of the ADC. This guide outlines the synthesis of the Fmoc-protected tetrapeptide, its incorporation into the complete linker-payload, and the final conjugation to an antibody, providing a comprehensive resource for researchers in the field of ADC development.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of oncology therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high cytotoxicity of potent payloads.[2][3] The linker connecting the antibody and the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[4] Deruxtecan utilizes a protease-cleavable tetrapeptide linker, Gly-Gly-(D-Phe)-Gly (GGFG), to ensure stable circulation in the bloodstream and efficient payload release within the target cancer cells.[][5] The Fmoc-protected GGFG derivative, Fmoc-Gly-Gly-(D-Phe)-Gly-OH, is a key building block in the synthesis of the Deruxtecan drug-linker.
Synthesis of the Deruxtecan Drug-Linker
The synthesis of Deruxtecan is a multi-step process that involves the preparation of the tetrapeptide, its conjugation to the cytotoxic payload (DXd), and the introduction of a maleimide (B117702) group for antibody conjugation.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Fmoc-Gly-OH | Peptide synthesis grade |
| Fmoc-(D)-Phe-OH | Peptide synthesis grade |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade |
| Hydroxybenzotriazole (HOBt) | Peptide synthesis grade |
| Piperidine (B6355638) | Reagent grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | HPLC grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| 6-Maleimidohexanoic acid | ≥98% purity |
| Exatecan (B1662903) derivative (DXd) | As required |
| EDCI, HOBt·H₂O | Coupling agents |
| DBU | Reagent grade |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-OH
This protocol describes the manual solid-phase synthesis of the tetrapeptide using Fmoc chemistry.
-
Resin Preparation:
-
Swell Rink Amide resin (1 g, ~0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 1.5 mmol), HOBt (3 eq., 1.5 mmol), and DIC (3 eq., 1.5 mmol) in DMF (5 mL).
-
Pre-activate for 10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Subsequent Amino Acid Couplings (D-Phenylalanine, Glycine, Glycine):
-
Repeat steps 2 and 3 for Fmoc-(D)-Phe-OH, followed by Fmoc-Gly-OH, and a final Fmoc-Gly-OH.
-
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain Fmoc-Gly-Gly-(D-Phe)-Gly-OH as a white solid.
-
Protocol 2: Synthesis of the Advanced Deruxtecan Linker Intermediate
This protocol outlines the solution-phase synthesis to form the core linker structure.[6]
-
Coupling of Dipeptide:
-
A key step involves the coupling of a dipeptide, prepared from L-phenylalanine and N-9-fluorenylmethoxycarbonylglycylglycine, to another intermediate after an initial Fmoc removal step.[6]
-
-
Benzyl (B1604629) Ester Cleavage:
-
The benzyl ester is cleaved under heterogeneous conditions using H₂ catalyzed by a palladium/carbon-ethylenediamine complex to yield the advanced linker intermediate.[6]
-
Protocol 3: Final Steps to Deruxtecan Synthesis
This section describes the final coupling and deprotection steps to yield Deruxtecan.[6]
-
Peptide Coupling:
-
The advanced linker intermediate is coupled with the exatecan payload (DXd) using EDCI and HOBt·H₂O at room temperature.[6]
-
-
Fmoc Deprotection:
-
The Fmoc protecting group is removed using DBU in THF.[6]
-
-
Maleimide Installation:
-
The resulting amine is reacted with 6-maleimidocaproic acid to generate the final Deruxtecan drug-linker.[6]
-
Quantitative Data Summary
Currently, publicly available literature does not provide a comprehensive set of quantitative data for direct comparison of different synthetic routes in a tabular format. However, a reported synthesis of Deruxtecan on a 400 g scale yielded 191 g of the final product after precipitation.[6]
| Synthesis Step | Starting Material Scale | Product Yield | Reference |
| Final Deruxtecan Synthesis | 400 g | 191 g | [6] |
Visualizing the Process and Mechanism
Diagram 1: Synthetic Workflow for Deruxtecan
Caption: Synthetic workflow for Deruxtecan production.
Diagram 2: Mechanism of Action of Deruxtecan-based ADC
Caption: Mechanism of action of a Deruxtecan-based ADC.
Conclusion
The tetrapeptide Fmoc-Gly-Gly-(D-Phe)-Gly is a pivotal component in the synthesis of Deruxtecan, the drug-linker for the highly effective ADC, Trastuzumab Deruxtecan. Its synthesis via solid-phase peptide chemistry, followed by solution-phase conjugation to the cytotoxic payload and a maleimide linker, represents a key process in the production of this therapeutic agent. The protocols and information provided herein offer a detailed guide for researchers engaged in the development of next-generation antibody-drug conjugates. Further optimization of each synthetic step can contribute to improved yields and purity of the final drug-linker, ultimately impacting the overall efficacy and safety of the ADC.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of the C-terminally modified tetrapeptide, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. This peptide, featuring a C-terminal protected alcohol, can serve as a valuable intermediate in drug discovery and development, potentially as a precursor to peptide aldehydes or other modified structures. The protocols outlined below follow the widely adopted Fmoc/tBu strategy.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a stepwise solid-phase approach. The strategy involves the use of a Weinreb AM resin, which upon cleavage with a reducing agent, yields a C-terminal aldehyde that can be subsequently reduced and protected to form the desired protected alcohol. This method allows for the controlled assembly of the peptide chain on a solid support, followed by the specific modification of the C-terminus.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Weinreb AM Resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, AAPPTec |
| Fmoc-Gly-OH | >99% purity | ChemPep, Sigma-Aldrich |
| Fmoc-D-Phe-OH | >99% purity | AAPPTec, ChemPep |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis grade | Sigma-Aldrich |
| Piperidine (B6355638) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | ChemPep |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Benzyl (B1604629) Chloroformate (Cbz-Cl) | Reagent grade | Sigma-Aldrich |
| Pyridine (B92270) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% purity | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
Experimental Protocols
The following protocols detail the step-by-step procedure for the synthesis of this compound.
-
Resin Swelling: Swell the Weinreb AM resin (1.0 g, ~0.5-1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc-protected amine, treat with 20% piperidine in DMF (10 mL) for 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL).
-
Add the coupling solution to the swollen and deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
This cycle is repeated for each subsequent amino acid (Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF (5 mL) for 10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (negative result: colorless or yellowish beads).
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Final Fmoc Group: The N-terminal Fmoc group of the final glycine (B1666218) is kept intact.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with THF (3 x 10 mL). Dry the resin under vacuum for at least 1 hour.
-
Reductive Cleavage to Peptide Aldehyde:
-
Suspend the dry peptide-resin in anhydrous THF (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C in an ice bath.
-
Slowly add LiAlH₄ solution (1.0 M in THF, 2 eq. per amide bond in the peptide) dropwise to the suspension.
-
Stir the reaction mixture at 0°C for 30-60 minutes.[1]
-
Quench the reaction by the slow, dropwise addition of a 5% aqueous solution of KHSO₄ until the evolution of gas ceases.[1]
-
-
Extraction of Peptide Aldehyde:
-
Filter the resin and wash it with DCM (3 x 10 mL).
-
Combine the filtrates and wash with 5% aqueous KHSO₄ (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide aldehyde.
-
-
Reduction to Peptide Alcohol:
-
Immediately dissolve the crude peptide aldehyde in a mixture of THF and water (e.g., 4:1 v/v).
-
Add NaBH₄ (5 eq.) in portions at 0°C.
-
Stir the reaction for 1-2 hours, monitoring the disappearance of the aldehyde by TLC or LC-MS.
-
Quench the reaction by the addition of acetone.
-
Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude peptide alcohol.
-
-
C-terminal Protection (Cbz):
-
Dissolve the crude peptide alcohol in anhydrous DCM (10 mL) and cool to 0°C.
-
Add pyridine (2 eq.).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Summary of Reagents for a 1-gram Resin Scale Synthesis
| Step | Reagent | Equivalents (relative to resin loading) | Typical Amount (for 0.8 mmol/g loading) |
| Coupling | Fmoc-Amino Acid | 3 | 2.4 mmol |
| HOBt | 3 | 2.4 mmol | |
| DIC | 3 | 2.4 mmol | |
| Deprotection | Piperidine/DMF (20%) | - | 10 mL per cycle |
| Cleavage (Reduction) | LiAlH₄ (1M in THF) | 2 per amide bond | ~6.4 mL (for a tetrapeptide) |
| Reduction | NaBH₄ | 5 | 4.0 mmol |
| Protection | Benzyl Chloroformate | 1.5 | 1.2 mmol |
| Pyridine | 2 | 1.6 mmol |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 60-80% | Gravimetric |
| Purity after Purification | >95% | HPLC |
| Molecular Weight | Expected: ~688.7 g/mol | Mass Spectrometry (ESI-MS) |
Note: Yields can vary depending on the efficiency of each coupling and cleavage step.
Visualization of Workflow and Pathways
Caption: Workflow for the solid-phase synthesis of the target peptide.
Caption: Key chemical transformations during synthesis and modification.
References
Application Note & Protocol: Fmoc Deprotection Methods for Gly-Gly-(D-Phe)-Gly Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most prevalent method for chemically synthesizing peptides.[1] A critical step in this cyclical process is the selective removal of the temporary Nα-Fmoc protecting group to allow for the coupling of the next amino acid in the sequence.[2] This deprotection is typically achieved using a secondary amine base, most commonly piperidine (B6355638).[3] The efficiency of this step is paramount, as incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.[4]
The peptide sequence Gly-Gly-(D-Phe)-Gly presents specific considerations. While it does not contain residues prone to common side reactions like aspartimide formation (e.g., Asp or Asn), the presence of multiple glycine (B1666218) residues can influence peptide aggregation.[5] Furthermore, ensuring the chiral integrity of the D-Phenylalanine residue throughout the synthesis is crucial for the final peptide's biological activity. This document provides a detailed overview of common Fmoc deprotection methods, quantitative comparisons, and step-by-step protocols relevant to the synthesis of Gly-Gly-(D-Phe)-Gly and similar peptides.
Data Presentation: Comparison of Fmoc Deprotection Reagents
The selection of the deprotection reagent and conditions can significantly impact the purity and yield of the final peptide. The following table summarizes various reagents used for Fmoc removal.
| Reagent | Typical Concentration (v/v) | Solvent | Typical Reaction Time | Key Remarks & Considerations |
| Piperidine | 20-50%[6] | DMF[6], NMP[3] | 2 x 2-10 min[3][6] | The most common and effective reagent. Its distribution is monitored in some regions as a controlled substance.[7] Forms a stable adduct with dibenzofulvene (DBF), driving the reaction to completion.[8] |
| 4-Methylpiperidine | 20-25%[8] | DMF | 2 x 2-10 min | A highly effective and non-controlled substance alternative to piperidine with equivalent efficiency in Fmoc removal.[7][9] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% DBU / 2% Piperidine[10] | DMF | 2 x 2-5 min[10] | A very strong, non-nucleophilic base that removes the Fmoc group much faster than piperidine.[2] Often used for difficult or aggregated sequences. Piperidine is added as a scavenger for the DBF byproduct.[2] Should be used with caution as it can promote side reactions in sensitive sequences.[2] |
| Piperazine | 20% Piperazine / 2% DBU | DMF | < 1 min | A safer and rapid alternative to piperidine.[4] The combination with DBU provides very fast deprotection. Can be supplemented with 1% formic acid for sequences prone to epimerization.[4] |
| Pyrrolidine | 20% | DMF, NBP/DOL, etc. | 2 x 10-30 min | A useful alternative to piperidine, expanding the range of possible "green" solvents.[11] May increase the risk of diketopiperazine formation in susceptible sequences.[11] |
| 3-(Diethylamino)propylamine (DEAPA) | 10% | N-octyl-pyrrolidone (NOP) | Not specified | Identified as a viable "green" alternative to piperidine, reported to minimize side products like diastereoisomers.[12] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
This protocol describes the standard manual procedure for removing the Nα-Fmoc group from a peptide-resin.
Materials:
-
Peptide-resin (e.g., Fmoc-Gly-Gly-(D-Phe)-Gly-Resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF[13]
-
Manual SPPS reaction vessel with a sintered glass frit[2]
-
Nitrogen gas supply for agitation
Procedure:
-
Resin Swelling: If starting with dry resin, swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[1]
-
Solvent Wash: Drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents.[1]
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin bed is fully covered. Agitate the mixture gently (e.g., by bubbling nitrogen from the bottom) for 5-10 minutes at room temperature.[6][13]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for another 5-10 minutes.[6][10]
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] This washing step is critical to prevent side reactions in the subsequent coupling step.
-
The resin is now ready for the next amino acid coupling cycle.
Protocol 2: Monitoring Fmoc Deprotection Efficiency by UV-Vis Spectroscopy
The efficiency of Fmoc removal can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.[14]
Materials:
-
Collected piperidine/DMF deprotection solution from Protocol 1 (steps 4 and 6 combined)
-
Fresh 20% piperidine/DMF solution (for blank and dilution)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Collect Filtrate: Combine all the filtrate from the deprotection steps (steps 4 and 6 from Protocol 1).
-
Dilution: Accurately dilute a small, known volume of the collected filtrate with fresh 20% piperidine/DMF solution to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[14] Record the dilution factor.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at ~301 nm.[15]
-
Blank Measurement: Use a cuvette filled with the fresh 20% piperidine/DMF solution to zero (blank) the spectrophotometer.[14]
-
Sample Measurement: Measure the absorbance of the diluted filtrate.
-
Calculation: Calculate the quantity (in mmol) of the Fmoc group removed using the Beer-Lambert Law (A = εcl), where:
-
A = Measured Absorbance
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹)[15]
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
Remember to account for the total volume of the collected filtrate and the dilution factor to determine the total mmol of Fmoc removed. This value should correspond to the initial loading of the resin.
-
Protocol 3: Peptide Cleavage from Resin and Purity Analysis
After the final Fmoc deprotection and coupling of the last amino acid, the peptide must be cleaved from the solid support and side-chain protecting groups removed.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.) [10]
-
Cold diethyl ether[1]
-
Centrifuge and centrifuge tubes
-
HPLC system with a C18 reverse-phase column[16]
-
Mass spectrometer[16]
Procedure:
-
Final Wash and Dry: After the final synthesis cycle, wash the peptide-resin with DMF, followed by a less polar solvent like dichloromethane (B109758) (DCM), and dry the resin thoroughly under vacuum.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a suitable vial (approx. 10 mL per gram of resin).[1] Gently agitate the mixture at room temperature for 1-3 hours.[1]
-
Resin Separation: Filter the mixture through a sintered funnel to separate the resin. Collect the filtrate, which contains the dissolved peptide.
-
Peptide Precipitation: Add the filtrate dropwise into a centrifuge tube containing a large volume of cold diethyl ether (at least 10 times the filtrate volume). A white precipitate of the crude peptide should form immediately.[1]
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether supernatant.[1]
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts. Dry the peptide pellet under vacuum to obtain the crude product.[1]
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the purity of the peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]
-
Confirm the identity of the peptide by determining its molecular weight using mass spectrometry.[16]
-
Visualizations
// Node Definitions Start [label="Fmoc-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle\n(n-1 times)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Completed Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [label=" Next Cycle "]; Repeat -> End [label=" Final Cycle "]; } }
Caption: General workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
// Connections between steps Carbanion -> Carbanion2 [style=invis]; DBF -> DBF2 [style=invis];
// Invisible edges for layout edge [style=invis]; Fmoc_Peptide -> Piperidine1; Carbanion2 -> DBF; DBF -> Deprotected_Peptide; DBF2 -> Piperidine2; } }
Caption: Reaction mechanism of Fmoc deprotection using piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. biotage.com [biotage.com]
- 15. redalyc.org [redalyc.org]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes: Conjugation of Fmoc-Gly-Gly-(D-Phe)-Gly Linker to Payloads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of the Fmoc-Gly-Gly-(D-Phe)-Gly tetrapeptide linker to various payloads, a critical step in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This enzyme-cleavable linker is designed to be stable in circulation and release the payload upon internalization into target cells where it is cleaved by lysosomal proteases.
Introduction
The Fmoc-Gly-Gly-(D-Phe)-Gly linker offers a strategic advantage in drug delivery due to its susceptibility to enzymatic cleavage within the cellular environment. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for orthogonal protection strategies during synthesis and can be removed under basic conditions to reveal a primary amine for further modification or conjugation. The C-terminal carboxylic acid provides a handle for conjugation to payloads bearing amine or hydroxyl functionalities. This document outlines the detailed protocols for activating the linker and conjugating it to amine- and hydroxyl-containing payloads, followed by purification and characterization of the resulting conjugate.
Key Principles of Conjugation
The conjugation of the Fmoc-Gly-Gly-(D-Phe)-Gly linker to a payload primarily involves the activation of its C-terminal carboxylic acid to form a reactive intermediate. This intermediate then readily reacts with a nucleophilic group (typically an amine or hydroxyl group) on the payload molecule to form a stable amide or ester bond, respectively. The choice of activating agents and reaction conditions is crucial for achieving high coupling efficiency while minimizing side reactions.
Experimental Protocols
Protocol 1: Activation of Fmoc-Gly-Gly-(D-Phe)-Gly-OH Linker
This protocol describes the activation of the linker's C-terminal carboxylic acid using common coupling reagents. The activated linker can then be used immediately in the subsequent conjugation step.
Materials:
-
Fmoc-Gly-Gly-(D-Phe)-Gly-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glass reaction vial
Procedure:
-
In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Gly-Gly-(D-Phe)-Gly-OH (1 equivalent) in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) or HOBt (1.1 equivalents) to the solution and stir until fully dissolved.
-
In a separate vial, dissolve DCC or EDC (1.1 equivalents) in anhydrous DMF.
-
Slowly add the DCC/EDC solution to the linker/NHS solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
The resulting solution containing the activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester is used directly in the next conjugation step. If DCC was used, the DCU precipitate can be removed by filtration prior to adding the payload.
Protocol 2: Conjugation to an Amine-Containing Payload
This protocol details the conjugation of the activated linker to a payload containing a primary or secondary amine functionality.
Materials:
-
Activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester solution (from Protocol 1)
-
Amine-containing payload
-
Anhydrous DMF or other suitable aprotic solvent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glass reaction vial
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF in a separate, dry reaction vial under an inert atmosphere.
-
If the payload is in a salt form (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize the salt and free the amine.
-
Slowly add the activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester solution to the payload solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent, or directly purified by chromatography.
Protocol 3: Conjugation to a Hydroxyl-Containing Payload
This protocol describes the conjugation of the activated linker to a payload with a hydroxyl group, forming an ester linkage. This reaction is often facilitated by a catalyst.
Materials:
-
Activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester solution (from Protocol 1)
-
Hydroxyl-containing payload
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DMF or other suitable aprotic solvent
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glass reaction vial
Procedure:
-
Dissolve the hydroxyl-containing payload (1 equivalent) in anhydrous DMF in a dry reaction vial under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1-0.2 equivalents) to the payload solution.
-
Slowly add the activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester solution to the payload solution with stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, proceed with aqueous workup and extraction or direct purification.
Data Presentation
The following table summarizes typical reaction parameters for the conjugation of Fmoc-Gly-Gly-(D-Phe)-Gly linker to payloads. Note that optimal conditions may vary depending on the specific payload.
| Parameter | Conjugation to Amine Payload | Conjugation to Hydroxyl Payload |
| Linker Activation | ||
| Activating Agent | EDC/NHS or DCC/HOBt | EDC/NHS or DCC/HOBt |
| Equivalents (Linker:Activator:Additive) | 1 : 1.1 : 1.1 | 1 : 1.1 : 1.1 |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Reaction Time | 1-4 hours | 1-4 hours |
| Temperature | Room Temperature | Room Temperature |
| Conjugation Reaction | ||
| Payload Type | Primary or Secondary Amine | Primary or Secondary Alcohol |
| Equivalents (Activated Linker:Payload) | 1 : 1 | 1 : 1 |
| Catalyst | - | DMAP (0.1-0.2 eq.) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Reaction Time | 12-24 hours | 24-48 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | 60-90% | 40-70% |
Purification and Characterization
Purification of the Fmoc-Gly-Gly-(D-Phe)-Gly-payload conjugate is typically achieved using column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.
Characterization:
-
HPLC: To assess the purity of the conjugate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.
Visualizations
Caption: Workflow for the conjugation of Fmoc-Gly-Gly-(D-Phe)-Gly linker to payloads.
Caption: Logical relationships in the payload conjugation process.
Application Notes and Protocols for Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and application of the PROTAC (Proteolysis Targeting Chimera) linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.
Product Information
-
Chemical Name: this compound
-
Molecular Formula: C₄₀H₄₁N₅O₉[1]
-
Molecular Weight: 735.78 g/mol [1]
-
Applications: A key linker molecule used in the synthesis of PROTACs and antibody-drug conjugates (ADCs), such as in the synthesis of Deruxtecan[1][2][3].
Handling and Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of inhalation, use a dust mask or work in a well-ventilated fume hood[4].
General Handling:
-
Avoid inhalation of dust and contact with skin and eyes[4].
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling[4].
-
In case of accidental contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention[4][5].
Storage Conditions
Proper storage is critical to prevent degradation of the compound.
Solid Compound:
-
Temperature: Store at room temperature for short-term storage in the continental US; however, conditions may vary for other locations[2]. For long-term storage, refer to the Certificate of Analysis. A common recommendation for similar compounds is 4°C for sealed storage, away from moisture[6].
-
Container: Keep the container tightly sealed in a dry and well-ventilated place[4].
-
Light Sensitivity: While not explicitly stated, it is good practice to store the compound protected from light.
Stock Solutions:
-
Temperature and Shelf Life:
-
Preparation: Aliquot the stock solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles[2][8].
-
Moisture: Ensure solutions are stored in sealed containers, away from moisture[2].
Quantitative Data Summary
| Parameter | Value | Citations |
| Molecular Weight | 735.78 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (135.91 mM) | [2] |
| Stock Solution Storage | ||
| - at -80°C | Stable for up to 6 months | [2][7][8] |
| - at -20°C | Stable for up to 1 month | [2][7][8] |
| In Vivo Solution (Example) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Ultrasonic bath
Methodology:
-
Equilibrate the vial containing the solid compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL. Note: The hygroscopic nature of DMSO can significantly impact solubility, so use a fresh, unopened bottle of anhydrous DMSO.[2]
-
To aid dissolution, gently warm the solution to 60°C and use an ultrasonic bath[2].
-
Vortex the solution until the compound is completely dissolved and the solution is clear.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2][7][8].
Protocol 2: General Protocol for Use in a Conjugation Reaction
This protocol provides a general workflow for using the prepared stock solution in a typical bioconjugation reaction, for example, linking to a protein or another small molecule.
Materials:
-
Prepared stock solution of this compound in DMSO.
-
Target molecule (e.g., protein, small molecule with a reactive handle) in a suitable reaction buffer.
-
Reaction buffer (ensure it is compatible with the reaction chemistry and does not interfere with the conjugation).
-
Quenching reagent (if necessary).
-
Purification system (e.g., HPLC, size-exclusion chromatography).
Methodology:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare the target molecule in the reaction buffer at the desired concentration.
-
Add the required volume of the linker stock solution to the reaction mixture containing the target molecule. The final concentration of DMSO should be kept low (typically <10%) to avoid affecting the stability of biomolecules.
-
Incubate the reaction mixture at the appropriate temperature and for the required duration, with gentle mixing. Reaction conditions will be specific to the conjugation chemistry being employed.
-
Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, add a quenching reagent if necessary to stop the reaction.
-
Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.
-
Characterize the purified conjugate to confirm its identity and purity.
Visualizations
Diagram 1: Handling and Storage Workflow
Caption: Workflow for safe handling and appropriate storage of the solid compound and its solutions.
Diagram 2: Experimental Workflow for Bioconjugation
Caption: A generalized experimental workflow for utilizing the linker in a bioconjugation reaction.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. anaspec.com [anaspec.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Linking Fmoc-Gly-Gly-(D-Phe)-Gly to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of the N-terminally protected peptide, Fmoc-Gly-Gly-(D-Phe)-Gly, to a monoclonal antibody (mAb). This process is a critical step in the development of antibody-drug conjugates (ADCs), where a specific peptide is attached to an antibody to modulate its function or to act as a linker for a therapeutic payload.[] The chemistry employed in this protocol is the widely used carbodiimide (B86325) reaction, which facilitates the formation of a stable amide bond between the C-terminal carboxylic acid of the peptide and primary amine groups on the antibody.[2][3]
The protocol outlines the activation of the peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the conjugation reaction with the antibody, and the subsequent purification and characterization of the resulting antibody-peptide conjugate.[4][5] Adherence to this protocol will enable researchers to reproducibly generate well-characterized conjugates for further in vitro and in vivo evaluation.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog No. |
| Fmoc-Gly-Gly-(D-Phe)-Gly | Custom Synthesis | - |
| Monoclonal Antibody (mAb) | In-house/Commercial | - |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| Dimethyl sulfoxide (B87167) (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | M3671 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Hydroxylamine (B1172632) | Sigma-Aldrich | 55450 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
| Amicon® Ultra Centrifugal Filter Units, 50 kDa MWCO | MilliporeSigma | UFC905024 |
| Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents | Bio-Rad | Various |
| Size Exclusion Chromatography (SEC) Column (e.g., Superdex 200) | GE Healthcare | 28-9909-44 |
| Hydrophobic Interaction Chromatography (HIC) Column (e.g., TSKgel Butyl-NPR) | Tosoh Bioscience | 21474 |
| Mass Spectrometer (e.g., Q-TOF) | Agilent/Waters | - |
Protocol 1: Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in an amine-free buffer to prevent interference with the conjugation reaction.[6]
-
Buffer Exchange:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a conjugation-compatible buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Use a desalting column (e.g., Zeba™ Spin Desalting Column) or centrifugal filter unit (e.g., Amicon® Ultra) with an appropriate molecular weight cutoff (MWCO) for buffer exchange, following the manufacturer's instructions.[7]
-
-
Concentration Determination:
-
Measure the concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm. Use the antibody's specific extinction coefficient for accurate concentration determination.[]
-
-
Purity Assessment:
-
Assess the purity of the antibody by SDS-PAGE under both reducing and non-reducing conditions. The antibody should appear as a single major band.
-
Protocol 2: Peptide Activation
This step involves the activation of the C-terminal carboxylic acid of the Fmoc-Gly-Gly-(D-Phe)-Gly peptide using EDC and NHS to form a more stable, amine-reactive NHS ester.[2][4]
-
Prepare Activation Buffer: Prepare a 0.1 M MES buffer, pH 6.0.
-
Prepare Reagent Solutions:
-
Dissolve Fmoc-Gly-Gly-(D-Phe)-Gly in anhydrous DMSO to a stock concentration of 100 mM.
-
Immediately before use, prepare fresh solutions of EDC (200 mM) and NHS (200 mM) in the Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Fmoc-Gly-Gly-(D-Phe)-Gly stock solution (to achieve a final concentration of 10 mM).
-
NHS solution (to achieve a final concentration of 50 mM).
-
EDC solution (to achieve a final concentration of 50 mM).
-
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
Protocol 3: Antibody-Peptide Conjugation
This protocol describes the reaction of the activated peptide with the primary amines of the antibody.
-
Adjust Antibody Concentration: Dilute the prepared antibody with PBS (pH 7.4) to a final concentration of 5-10 mg/mL.
-
Conjugation Reaction:
-
Add the activated Fmoc-Gly-Gly-(D-Phe)-Gly solution to the antibody solution. The molar ratio of peptide to antibody is a critical parameter that needs to be optimized to achieve the desired drug-to-antibody ratio (DAR). A common starting point is a 20-fold molar excess of the peptide.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rocking.
-
-
Quench Reaction:
-
To stop the conjugation reaction, add hydroxylamine to a final concentration of 10 mM.[9]
-
Incubate for 15 minutes at room temperature.
-
Protocol 4: Purification of the Antibody-Peptide Conjugate
Purification is essential to remove unreacted peptide, excess reagents, and to isolate the antibody-peptide conjugate.[][11]
-
Removal of Small Molecules:
-
Use a desalting column or centrifugal filtration with a suitable MWCO (e.g., 50 kDa) to remove unreacted peptide and quenching reagent.[7] Perform multiple buffer exchanges with PBS, pH 7.4.
-
-
Chromatographic Purification (Optional but Recommended):
-
For a more homogeneous product, further purification can be performed using chromatography techniques such as:
-
Protocol 5: Characterization of the Antibody-Peptide Conjugate
Thorough characterization is crucial to ensure the quality and consistency of the conjugate.[14][15]
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectrophotometry: This is a simple method to estimate the average DAR. It requires measuring the absorbance of the conjugate at 280 nm (for the antibody) and at a wavelength where the peptide has a characteristic absorbance (if applicable, though the Fmoc group at ~300 nm can be used). The concentrations of the antibody and the peptide can be calculated using their respective extinction coefficients, and the DAR is the molar ratio of peptide to antibody.[][12]
-
Mass Spectrometry (MS): Intact mass analysis of the conjugate by LC-MS can provide the distribution of different DAR species and a more accurate average DAR.[16][17][18]
-
-
Purity and Aggregation Analysis:
-
SDS-PAGE: Compare the conjugate with the unconjugated antibody under reducing and non-reducing conditions to confirm successful conjugation and assess for fragmentation or cross-linking.
-
Size Exclusion Chromatography (SEC): SEC is the gold standard for quantifying the percentage of monomer, aggregate, and fragment in the conjugate preparation.[11]
-
-
Confirmation of Conjugation Site (Optional):
-
Peptide mapping using LC-MS/MS can be performed to identify the specific lysine (B10760008) residues on the antibody that have been conjugated.[19]
-
Data Presentation
The following tables summarize key parameters for the conjugation protocol and expected outcomes.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Peptide Activation | ||
| Peptide Concentration | 10 mM | - |
| EDC Concentration | 50 mM | Freshly prepared |
| NHS Concentration | 50 mM | Freshly prepared |
| Activation Buffer | 0.1 M MES, pH 6.0 | - |
| Activation Time | 15-30 minutes | Room temperature |
| Conjugation | ||
| Antibody Concentration | 5-10 mg/mL | In amine-free buffer |
| Molar Ratio (Peptide:Ab) | 10:1 to 50:1 | To be optimized for desired DAR |
| Conjugation Buffer | PBS, pH 7.4 | - |
| Reaction Time | 2 hours | Room temperature |
| Quenching | ||
| Quenching Reagent | Hydroxylamine | 10 mM final concentration |
| Quenching Time | 15 minutes | Room temperature |
Table 2: Typical Characterization Results
| Analytical Method | Parameter Measured | Typical Result |
| UV-Vis Spectrophotometry | Average DAR | 2 - 6 |
| Mass Spectrometry (Intact) | DAR Distribution & Average DAR | Distribution of species (DAR 0, 1, 2, etc.) |
| SDS-PAGE (Non-reducing) | Purity & Conjugation | Shift in molecular weight compared to naked Ab |
| SDS-PAGE (Reducing) | Subunit Conjugation | Shift in heavy and/or light chain bands |
| Size Exclusion Chromatography (SEC) | Purity & Aggregation | >95% Monomer |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the conjugation of Fmoc-Gly-Gly-(D-Phe)-Gly to an antibody.
Caption: Workflow for antibody-peptide conjugation.
Signaling Pathway of EDC/NHS Chemistry
This diagram illustrates the chemical reaction pathway for the EDC/NHS-mediated activation of the peptide's carboxylic acid and subsequent reaction with an antibody amine group.
Caption: EDC/NHS conjugation chemistry pathway.
Logical Relationship of Components in the Final Conjugate
This diagram shows the components and their linkages in the final Fmoc-Gly-Gly-(D-Phe)-Gly-Antibody conjugate.
Caption: Structure of the antibody-peptide conjugate.
References
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. rapidnovor.com [rapidnovor.com]
- 19. Drug-to-Antibody Ratio/Protein Conjugation [utmb.edu]
Application Note: Formulation Strategies for a Hydrophobic Protected Peptide
An in-depth guide to the preparation of in vivo formulations for the protected peptide linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, designed for researchers in drug development and peptide chemistry.
Introduction this compound is a protected peptide derivative. Its structure, featuring the N-terminal fluorenylmethoxycarbonyl (Fmoc) group and a C-terminal carboxybenzyl (Cbz) group, renders the molecule highly hydrophobic. Such compounds are typically intermediates in chemical synthesis, for example, as enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs) or PROTACs.[][2][3] The Gly-Gly-Phe-Gly sequence is a known substrate for enzymes like Cathepsin B, which are often upregulated in tumor cells, allowing for targeted payload release.
The primary challenge in preparing this peptide for in vivo evaluation is its poor aqueous solubility, a direct consequence of the large, nonpolar Fmoc protecting group.[4][5] Standard aqueous buffers are unsuitable, necessitating specialized formulation strategies to achieve a stable and injectable solution for preclinical studies. This document outlines protocols for developing a suitable formulation and the associated quality control and administration procedures.
Physicochemical Properties Understanding the physicochemical properties of the peptide is the first step in designing a successful formulation strategy. The data presented below is for a closely related analogue, which provides a strong basis for formulation development.
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₁N₅O₉ | [6] |
| Molecular Weight | ~735.8 g/mol | [6] |
| Calculated XLogP3 | 3.8 | [6] |
| Nature | Highly Hydrophobic, Protected Peptide | [6][] |
| Likely Application | Enzyme-cleavable ADC/PROTAC Linker | [2][3] |
Formulation Development Workflow The development of an in vivo formulation for a hydrophobic peptide is a multi-step process that involves careful selection of excipients to ensure solubility, stability, and biocompatibility.
Conceptual Mechanism of Action as an ADC Linker While the formulation is for the linker itself, understanding its intended use within a larger construct like an ADC is crucial. The diagram below illustrates the conceptual pathway.
Protocols for In Vivo Formulation and Administration
Protocol 1: Preparation of a Co-Solvent-Based Formulation
This protocol describes the preparation of a formulation suitable for preclinical animal studies (e.g., in rodents) using a co-solvent system, a common strategy for administering hydrophobic compounds.[4][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of the peptide powder in a sterile vial under aseptic conditions.
-
Initial Solubilization: Add the required volume of DMSO to the vial. Vortex gently until the peptide is completely dissolved. The high polarity of DMSO is effective at breaking down the crystal lattice of complex organic molecules.
-
Addition of Co-solvent: Add the required volume of PEG 400 to the solution. Mix thoroughly. PEG 400 acts as a solubilizing agent and viscosity modifier that helps prevent precipitation upon addition of the aqueous component.
-
Aqueous Dilution: Slowly add the sterile saline to the organic solution, mixing gently after each addition. Crucially, this step should be performed slowly to avoid shocking the system and causing precipitation.
-
Final Mixing & Sterilization: Once all components are added, mix the final solution gently but thoroughly. If required, filter the final formulation through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Quality Control: Before administration, visually inspect the solution for any signs of precipitation or phase separation. The final solution should be clear and homogenous.
Example Formulation Compositions: The optimal ratio of solvents must be determined empirically. Below are starting points for developing a suitable vehicle.
| Component | Formulation A (for IP/SC) | Formulation B (potential for IV) | Purpose |
| DMSO | 10% (v/v) | 5% (v/v) | Primary solvent for the peptide |
| PEG 400 | 40% (v/v) | 30% (v/v) | Co-solvent, prevents precipitation |
| Saline (0.9% NaCl) | 50% (v/v) | 65% (v/v) | Aqueous vehicle, ensures isotonicity |
Note: For intravenous (IV) administration, the concentration of organic solvents like DMSO should be minimized to reduce the risk of hemolysis and vascular irritation.
Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice
This protocol details the standard procedure for administering the prepared formulation via IP injection.[8]
Materials:
-
Prepared peptide formulation
-
Sterile 1 mL syringes with 25-27 G needles
-
Mouse restrainer (optional, based on handler experience)
-
70% ethanol (B145695) wipes
Experimental Workflow for In Vivo Administration
Procedure:
-
Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the desired dose in mg/kg.
-
Animal Restraint: Securely restrain the mouse, exposing its abdomen. The animal should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Site Identification: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.
-
Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no blood or fluid is drawn, confirming correct needle placement.
-
Administration: Slowly inject the calculated dose volume. There should be minimal resistance.[8]
-
Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for any immediate adverse reactions, such as distress or irritation at the injection site.
Disclaimer: These protocols provide a general framework. The specific formulation composition, dose, and administration route must be optimized for each peptide and experimental model. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz | C40H41N5O9 | CID 148010663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of the C-terminally modified peptide, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Synthesis and Low Yield
Q1: I am experiencing a significantly low overall yield in my synthesis of this compound. What are the most likely causes and how can I troubleshoot this?
A1: Low yield in solid-phase peptide synthesis (SPPS) can arise from several factors. For this specific peptide, key areas to investigate include the initial loading of the C-terminal moiety, incomplete couplings, and peptide aggregation.
Troubleshooting Steps:
-
Incomplete Deprotection: Ensure complete removal of the Fmoc group at each step. Incomplete deprotection leads to truncated sequences. Use fresh, high-quality deprotection reagents like 20% piperidine (B6355638) in DMF. For glycine-rich sequences, which can be prone to aggregation, extending the deprotection time or performing a second deprotection step may be beneficial.
-
Poor Coupling Efficiency: Incomplete coupling results in deletion sequences. This is a common issue with sterically hindered amino acids or "difficult" sequences. The Gly-Gly and (D-Phe)-Gly junctions can sometimes be challenging.
-
Monitoring: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines after each coupling step. A positive blue result indicates incomplete coupling.
-
Optimization: If coupling is incomplete, you can try double coupling (repeating the coupling step with fresh reagents) or using a more potent coupling agent.
-
-
Peptide Aggregation: The presence of multiple glycine (B1666218) residues can lead to the formation of secondary structures and aggregation on the resin, hindering reagent access.
-
Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt aggregation.
-
Backbone Protection: For particularly problematic aggregation, consider using a backbone-protected glycine derivative, such as Fmoc-Gly(Dmb)-OH, in one of the glycine positions to disrupt hydrogen bonding.
-
-
Premature Cleavage: If using a highly acid-labile linker, premature cleavage of the peptide from the resin can occur during coupling steps, especially if acidic activators are used.
2. C-Terminal Modification and Attachment
Q2: What is the best strategy for preparing and attaching the C-terminal Gly-CH2-O-CH2-Cbz moiety to the solid support?
A2: The synthesis of the C-terminal ether-modified glycine is a critical step that is not commercially standard. It requires the synthesis of a custom building block, Fmoc-Gly-CH2-O-CH2-Cbz, which is then attached to a suitable resin.
Strategy for Building Block Synthesis:
A plausible synthetic route involves a Williamson ether synthesis or a Mitsunobu reaction.
-
Williamson Ether Synthesis Approach:
-
Start with a protected glycine derivative with a free hydroxyl group, such as Fmoc-glycinol.
-
Deprotonate the alcohol with a strong base (e.g., NaH) to form an alkoxide.
-
React the alkoxide with benzyl (B1604629) chloromethyl ether (BnOCH₂Cl) to form the desired ether linkage.
-
-
Mitsunobu Reaction Approach:
-
React Fmoc-glycinol with benzyl alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction typically proceeds with inversion of configuration, although for an achiral molecule like glycinol, this is not a concern.
-
Attachment to Resin:
Once the Fmoc-Gly-CH2-O-CH2-Cbz building block is synthesized and purified, it needs to be attached to a suitable solid support. Since the final product has a C-terminal ether, a standard Wang or Rink Amide resin is not directly applicable for C-terminal immobilization. A more suitable approach is to use a resin designed for the attachment of alcohols, such as a 2-chlorotrityl chloride (2-CTC) resin.
Protocol for Attachment to 2-CTC Resin:
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).
-
Dissolve the Fmoc-Gly-CH2-O-CH2-Cbz building block (assuming it has a free carboxylic acid) and a hindered base like diisopropylethylamine (DIPEA) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any remaining active sites on the resin using a capping agent (e.g., methanol/DIPEA in DCM).
3. Side Reactions and Purification
Q3: What are the common side reactions I should be aware of during the synthesis of this peptide, and how can they be minimized?
A3: Several side reactions can occur during the synthesis of this compound.
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially with proline or glycine at the C-terminus. The sequence Gly-Gly at the C-terminus can be susceptible to DKP formation, leading to cleavage of the dipeptide from the resin.
-
Mitigation: Using a sterically hindered resin like 2-chlorotrityl chloride can suppress DKP formation.
-
-
Racemization: The D-Phenylalanine residue is intentionally in the D-configuration. However, racemization of L-amino acids can occur during activation, especially with carbodiimide-based reagents.
-
Mitigation: Use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® with your coupling reagent can suppress racemization. Performing couplings at or below room temperature is also advisable.
-
-
Aspartimide Formation: Although this peptide does not contain aspartic acid, it is a common side reaction to be aware of in other syntheses involving Asp, particularly in Asp-Gly sequences.
-
Cleavage of Benzyl Ether: The C-terminal benzyloxymethyl ether is generally stable to the mildly basic conditions of Fmoc deprotection and the acidic conditions of coupling. However, its stability during the final trifluoroacetic acid (TFA) cleavage should be considered. Benzyl ethers are typically stable to TFA at room temperature for short periods.[1]
Q4: I am having difficulty purifying the final peptide. What are the likely impurities and what purification strategy is recommended?
A4: Purification challenges often stem from the presence of closely eluting impurities generated during the synthesis.
Common Impurities:
-
Truncated sequences: Peptides missing one or more amino acids due to incomplete deprotection.
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling.
-
Diastereomers: Peptides containing a racemized amino acid.
-
Products of side reactions: Such as diketopiperazines or byproducts from the final cleavage.
Purification Strategy:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
-
Column: A C18 column is typically used.
-
Mobile Phases: A gradient of acetonitrile (B52724) in water with 0.1% TFA is a common mobile phase system.
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (due to the phenylalanine and benzyl groups).
-
-
Characterization: After purification, it is crucial to confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (MS).
Data Presentation
Table 1: Recommended Reagent Equivalents for Coupling Reactions
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Agent (e.g., HBTU) | 2.9 - 4.9 |
| Base (e.g., DIPEA) | 6 - 10 |
Table 2: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Action |
| Multiple peaks of lower mass in MS | Incomplete Deprotection | Extend deprotection time; use fresh 20% piperidine/DMF. |
| Peaks corresponding to missing amino acids | Incomplete Coupling | Perform double coupling; use a stronger coupling reagent (e.g., HATU). Monitor with Kaiser test. |
| Poor resin swelling, slow reactions | Peptide Aggregation | Switch to NMP as a solvent; add chaotropic salts; consider using a backbone-protected glycine derivative. |
| Loss of peptide during synthesis | Premature Cleavage | Use a more robust linker if using a highly acid-labile resin. |
Experimental Protocols
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), a coupling agent (e.g., HBTU, 2.9-4.9 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
Protocol 2: Final Cleavage and Precipitation
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dry resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Side Reactions in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for identifying, understanding, and mitigating common side reactions encountered during Fmoc-based solid-phase peptide synthesis (SPPS). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Aspartimide Formation
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a common side reaction in Fmoc-SPPS involving the cyclization of an aspartic acid (Asp) residue. The backbone amide nitrogen attacks the side-chain carboxyl group, a reaction promoted by the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) treatment). This forms a five-membered succinimide (B58015) ring, known as an aspartimide. This side reaction is highly problematic because the aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides. Furthermore, this process can cause epimerization at the α-carbon of the aspartic acid, resulting in D-aspartyl peptides. These byproducts are often difficult to separate from the desired peptide due to similar masses and chromatographic properties, which reduces the overall yield and purity of the target peptide.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The tendency for aspartimide formation is highly dependent on the peptide sequence. Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly vulnerable. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q3: How can I prevent or minimize aspartimide formation?
A3: Several strategies can be employed to suppress aspartimide formation:
-
Modification of Deprotection Conditions:
-
Use of Weaker Bases: Replacing 20% piperidine in DMF with a milder base like 5% piperazine (B1678402) in NMP can significantly reduce aspartimide formation.[2]
-
Addition of HOBt: Adding 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can help neutralize the basicity and reduce the rate of aspartimide formation.[3]
-
-
Use of Sterically Hindered Asp Protecting Groups: Employing bulkier side-chain protecting groups for Aspartic acid can sterically hinder the intramolecular cyclization.
Quantitative Comparison of Asp Side-Chain Protecting Groups
The following table summarizes the percentage of the desired target peptide (VKDGYI) remaining after prolonged treatment with 20% piperidine in DMF, simulating multiple deprotection cycles. A higher percentage indicates better suppression of aspartimide formation.
| Asp Protecting Group | % Target Peptide Remaining | Reference(s) |
| OtBu (tert-butyl) | 55.0% | [1] |
| OMpe (3-methylpent-3-yl) | 88.9% | [1] |
| OBno (5-n-butyl-5-nonyl) | 99.8% | [1] |
Diketopiperazine (DKP) Formation
Q1: What is diketopiperazine (DKP) formation and when does it occur?
A1: Diketopiperazine (DKP) formation is a side reaction that leads to the cleavage of the N-terminal dipeptide from the resin.[4] It occurs through an intramolecular nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on the ester linkage to the solid support, forming a stable six-membered cyclic dipeptide.[4] This reaction is most prominent after the deprotection of the second amino acid in the sequence.[4]
Q2: Which sequences are most prone to DKP formation?
A2: DKP formation is highly sequence-dependent. The following dipeptide sequences at the C-terminus are particularly susceptible:
-
X-Pro: Proline at the second position is highly prone to DKP formation due to its unique ability to adopt the required cis-amide bond conformation for cyclization.[4]
-
X-Gly: Glycine at the second position can also lead to significant DKP formation.
-
Secondary amino acids in general are prone to this side reaction.[5]
Q3: How can I minimize DKP formation?
A3: Several strategies can be employed to minimize DKP formation:
-
Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin provides steric hindrance that can inhibit DKP formation.[6]
-
Dipeptide Coupling: Coupling the second and third amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptidyl-resin intermediate.[6]
-
Modified Deprotection Conditions: Using an alternative Fmoc-removal solution such as 2% DBU/5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[5]
Quantitative Comparison of Fmoc Deprotection Reagents on DKP Formation
The following table shows the percentage of DKP formation for the sequence Fmoc-His(Trt)-Pro-CTC-resin after two Fmoc removal steps with different reagents.
| Deprotection Reagent | % DKP Formation | Reference(s) |
| 20% Piperidine in DMF | 13.8% | [7] |
| 5% Piperidine in DMF | 12.2% | [7] |
| 5% Piperazine in DMF | < 4.0% | [7] |
| 5% Piperazine in NMP | < 4.0% | [7] |
Racemization
Q1: What is racemization and which amino acids are most susceptible?
A1: Racemization is the conversion of a chiral amino acid from its L-form to a mixture of L- and D-isomers. This can occur during the activation step of the coupling reaction, particularly when using strong bases.[8] Cysteine (Cys) and Histidine (His) are highly susceptible to racemization.[3] Phenylglycine (Phg) is also known to be prone to epimerization.
Q2: How can I minimize racemization?
A2: To minimize racemization:
-
Choice of Coupling Reagent: Uronium/aminium salt reagents like HATU, HBTU, and COMU generally offer fast coupling times, which can reduce the window for racemization.[9] For particularly sensitive amino acids like Cysteine, using carbodiimide (B86325) activation (e.g., DIC/HOBt) under acidic/neutral conditions is recommended.
-
Choice of Base: Use a weaker or sterically hindered base. For example, replacing DIPEA with collidine can minimize the formation of D-cysteine.[10]
-
Temperature Control: For microwave-assisted SPPS, lowering the coupling temperature (e.g., from 80°C to 50°C) can limit the racemization of His and Cys.[10]
Comparative Racemization of C-terminal Cys(Trt) with Different Coupling Conditions
The following table shows the percentage of D-Cys(Trt) formed in the peptide Bz-Ser(tBu)-Cys(Trt)-NovaSynTGT resin after 6 hours of treatment with 20% piperidine.
| Coupling Condition | % D-Cys(Trt) Formation | Reference(s) |
| Standard HBTU/DIPEA | 23% | [3] |
Side Reactions of Specific Amino Acids
Q1: What are the common side reactions for Arginine (Arg) and how can they be prevented?
A1: The most common side reaction for Arginine is the formation of a δ-lactam during the coupling step.[11] The activated carboxyl group of the Fmoc-Arg residue can be attacked by the δ-nitrogen of its own guanidinium (B1211019) side chain, leading to a stable six-membered ring that terminates the peptide chain.[11][12]
-
Prevention Strategies:
-
Double Coupling: Performing a second coupling for the Arg residue can help drive the desired reaction to completion.[12]
-
Choice of Protecting Group: Using the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is common, but for very difficult couplings, the NO2 (nitro) protecting group can be considered as it is less prone to lactam formation, though its removal requires harsher conditions.[12]
-
Quantitative Comparison of Arginine Protecting Groups on δ-Lactam Formation
The following table shows the percentage of δ-lactam formation after 30 minutes of coupling and the final coupling efficiency after 120 minutes for different Fmoc-Arg protecting groups.
| Arginine Protecting Group | δ-Lactam Formation (%) after 30 min | Coupling Efficiency (%) after 120 min | Reference(s) |
| NO₂ | ~3% | >99% | [12] |
| Pbf | 12% | >99% | [12] |
| (Boc)₂ | 60% | 28% | [13] |
Q2: What are the common side reactions for Cysteine (Cys) and Methionine (Met)?
A2: Cysteine (Cys):
-
Racemization: As mentioned earlier, Cys is highly susceptible to racemization.
-
β-elimination: Peptides with a C-terminal Cys can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) residue. This can then react with piperidine from the deprotection solution to form 3-(1-piperidinyl)alanine. Using the sterically bulky trityl (Trt) protecting group can minimize this side reaction.[14][15]
Methionine (Met):
-
Oxidation: The thioether side chain of Met can be easily oxidized to methionine sulfoxide (B87167) during the final TFA cleavage.[16]
-
S-alkylation: Alkylation of the Met side chain by carbocations generated during cleavage can form stable sulfonium (B1226848) salts.[17]
-
Prevention of Met Oxidation: The use of appropriate scavenger cocktails during cleavage is crucial.
Effectiveness of Cleavage Cocktails in Preventing Methionine Oxidation
The following table shows the percentage of methionine sulfoxide formed in a model peptide using different cleavage cocktails.
| Cleavage Cocktail | % Methionine Sulfoxide | Reference(s) |
| Reagent K | 15% - 55% | |
| Reagent R | 15% - 55% | |
| Reagent B | 15% - 55% | |
| Reagent H | Not Detected |
Reagent compositions can be found in the experimental protocols section.
Aggregation
Q1: What is peptide aggregation and what are its consequences?
A1: Peptide aggregation is the self-association of growing peptide chains on the resin, often through the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[6] This is particularly common for hydrophobic sequences.[6] Aggregation can lead to poor resin swelling and hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, and consequently, low yields and truncated or deleted sequences.[6][18]
Q2: How can I troubleshoot and prevent peptide aggregation?
A2:
-
Solvent Choice: Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt hydrogen bonding.[6]
-
Chaotropic Salts: Washing the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF before coupling can break up secondary structures.[18][19]
-
Elevated Temperature/Microwave: Performing couplings at a higher temperature or using a microwave peptide synthesizer can help overcome aggregation.[6]
-
"Difficult Sequence" Strategies: For known "difficult sequences," incorporating backbone-protected amino acids (e.g., Hmb-dipeptides) or pseudoproline dipeptides every 6-7 residues can disrupt the formation of secondary structures.[20]
Key Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[21]
Protocol 2: Standard Coupling using HBTU/DIPEA
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Wash the resin with DMF (3 x 1 min).
Protocol 3: Capping of Unreacted Amines
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Prepare the capping solution: a mixture of acetic anhydride (B1165640), pyridine (B92270), and DMF (e.g., 1:1:3 v/v/v). A common alternative is a solution of acetic anhydride (50 eq.) and pyridine (50 eq.) in DMF.[22]
-
Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[22]
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min).[22]
Protocol 4: Peptide Cleavage from Wang Resin and Deprotection
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry under vacuum.
-
Prepare the cleavage cocktail in a fume hood. The composition depends on the amino acids present in the peptide.
-
Reagent K (Standard): TFA/water/phenol (B47542)/thioanisole/EDT (82.5:5:5:5:2.5)[17]
-
Reagent B (Low Odor): TFA/TIS/water (95:2.5:2.5)[23]
-
Reagent H (for Met-containing peptides): TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w)
-
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[18][24]
Protocol 5: Kaiser Test for Free Primary Amines
-
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2% (v/v) of 0.001 M KCN in pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (1-5 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three solutions.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
-
Interpretation:
-
Positive (Free Amines Present): The beads and/or the solution turn a deep blue color. This indicates incomplete coupling.
-
Negative (No Free Amines): The beads and solution remain yellow or colorless. This indicates a complete coupling reaction.[7]
-
Diagrams
Caption: A standard workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Caption: The mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: A logical decision tree for troubleshooting common issues in Fmoc-SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy | Semantic Scholar [semanticscholar.org]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. academic.oup.com [academic.oup.com]
- 17. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. kilobio.com [kilobio.com]
- 20. benchchem.com [benchchem.com]
- 21. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Purification challenges of Fmoc-Gly-Gly-(D-Phe)-Gly derivatives
Welcome to the Technical Support Center for the purification of Fmoc-Gly-Gly-(D-Phe)-Gly derivatives. This resource provides targeted troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing Fmoc-Gly-Gly-(D-Phe)-Gly-OH?
A1: During Fmoc-based solid-phase peptide synthesis (SPPS), several types of impurities can arise. For a tetrapeptide like Fmoc-Gly-Gly-(D-Phe)-Gly-OH, the most common impurities include:
-
Deletion Sequences: These occur due to incomplete coupling or deprotection steps, resulting in peptides missing one or more amino acids (e.g., Fmoc-Gly-(D-Phe)-Gly-OH).[1][2] These impurities are often difficult to separate as they have very similar properties to the target peptide.[2][3]
-
Truncated Peptides: Generated by incomplete coupling reactions, these are shorter peptide chains that have been capped.[3][4]
-
Insertion Sequences: If excess activated amino acids are not completely washed away, an additional amino acid can be inserted into the sequence.[1][4]
-
Diastereomers: Racemization of amino acids during activation or coupling can lead to diastereomeric impurities that are particularly challenging to separate by standard reverse-phase HPLC.
-
By-products from Protecting Groups: Residual protecting groups that were not fully cleaved during the final TFA (trifluoroacetic acid) cleavage step can result in modified peptides.[1]
Q2: My crude peptide has very low solubility in the initial HPLC mobile phase (e.g., water with 0.1% TFA). What can I do?
A2: Low solubility is a common issue, especially for peptides rich in hydrophobic residues or those still containing the highly hydrophobic Fmoc group. Glycine-rich peptides can also be prone to aggregation, further reducing solubility.[5][6][7] Here are some strategies:
-
Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or neat acetonitrile (B52724) first, and then dilute it with the initial mobile phase (Aqueous, e.g., Water + 0.1% TFA) to the desired concentration.
-
Solid Loading: For highly hydrophobic peptides that do not dissolve well in aqueous solutions, it is preferable to dissolve the sample in a strong, volatile organic solvent, adsorb it onto a small amount of C18 silica, evaporate the solvent, and load the resulting powder directly onto the column (a "solid deposit").[8]
-
Change the Mobile Phase Additive: While TFA is standard, sometimes using formic acid (0.1%) can alter selectivity and improve the solubility of certain peptides.
Q3: Why am I seeing a broad peak or peak tailing for my product during RP-HPLC purification?
A3: Broad peaks or peak tailing in reverse-phase HPLC can be caused by several factors:
-
Peptide Aggregation: Glycine-rich sequences can self-associate via hydrogen bonding, leading to aggregation on the column.[5][9] To mitigate this, you can try altering the temperature, adding organic modifiers like isopropanol (B130326) to the mobile phase, or decreasing the peptide concentration.[8]
-
Secondary Interactions: Residual polar silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing tailing. Using a high-purity, well-end-capped column can minimize this.[10]
-
Slow Desorption Kinetics: Larger molecules or "sticky" peptides may be slow to desorb from the stationary phase.[8] Optimizing the gradient steepness or increasing the column temperature can often sharpen peaks.[8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of your Fmoc-Gly-Gly-(D-Phe)-Gly derivative.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Multiple Peaks in Analytical HPLC of Crude Product | 1. Presence of deletion, insertion, or truncated sequences.[1][11] 2. Incomplete removal of side-chain protecting groups. 3. Racemization leading to diastereomers. | 1. Optimize coupling and deprotection times during synthesis. Use a capping step after coupling to terminate unreacted chains.[3] 2. Ensure sufficient cleavage time with the TFA cocktail. 3. Use high-resolution analytical HPLC and mass spectrometry to identify the peaks. Optimize the preparative HPLC gradient to resolve the target peak from the impurities. |
| Poor Resolution Between Target Peptide and an Impurity | 1. The impurity is a deletion sequence (e.g., missing one Glycine), which has very similar hydrophobicity.[2] 2. The impurity is a diastereomer. | 1. Shallow Gradient: Use a very shallow gradient (e.g., 0.1-0.5% organic solvent increase per minute) in the region where the peptides elute.[12] 2. Change Selectivity: Try a different stationary phase (e.g., C8 instead of C18, or a Phenyl phase) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter the elution profile.[10] |
| Low Product Yield After Purification | 1. The peptide is precipitating on the column due to low solubility. 2. The peptide is irreversibly adsorbed to the column. 3. Overly broad peaks lead to collecting mixed fractions, which are then discarded. | 1. Ensure the sample is fully dissolved before injection. Consider starting the gradient with a higher percentage of organic solvent if solubility is a major issue. 2. After the run, flush the column with a high concentration of organic solvent (e.g., 95% acetonitrile or isopropanol) to elute strongly bound material. 3. Optimize HPLC conditions (gradient, flow rate, temperature) to achieve sharper peaks.[8] |
| Product Purity Decreases After Lyophilization | 1. Residual TFA in the lyophilized product can cause degradation over time. 2. The peptide is hygroscopic and adsorbs water, which may contain contaminants. | 1. After pooling pure fractions, perform a salt exchange by re-dissolving the peptide and re-lyophilizing from a dilute HCl or acetic acid solution to obtain the HCl or acetate (B1210297) salt. 2. Store the final product in a desiccator, under inert gas (argon or nitrogen), and at -20°C or lower. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Gly-Gly-(D-Phe)-Gly-OH
This protocol describes a standard manual Fmoc/tBu synthesis on a Wang resin.
-
Resin Preparation: Swell Fmoc-Gly-Wang resin (1.0 g, 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 10 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 10 mL of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (for D-Phe, Gly, Gly):
-
In a separate vial, dissolve Fmoc-amino acid (3 equivalents, 1.5 mmol), HBTU (2.9 equivalents, 1.45 mmol), and HOBt (3 equivalents, 1.5 mmol) in 5 mL of DMF.
-
Add DIPEA (6 equivalents, 3.0 mmol) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc group is attached, wash the resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry under vacuum.
-
Add 10 mL of the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) to the dried resin.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Protocol 2: RP-HPLC Purification
-
System Preparation:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Equilibrate the column with 95% A / 5% B for at least 20 minutes.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMF or 50% acetonitrile/water.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Purification Run:
-
Inject the sample onto the column.
-
Run a linear gradient. A typical starting gradient might be 5% to 65% B over 40 minutes. This should be optimized based on an initial analytical HPLC run.
-
Flow Rate: ~18-20 mL/min for a 21.2 mm ID column.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions (e.g., 5 mL per tube) across the peaks shown on the chromatogram.
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure target peptide.
-
Pool the pure fractions.
-
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Visualizations
Caption: Workflow for the synthesis and purification of Fmoc-Gly-Gly-(D-Phe)-Gly-OH.
Caption: Decision tree for troubleshooting poor peak resolution in HPLC.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ajpamc.com [ajpamc.com]
- 5. peptide.com [peptide.com]
- 6. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-Rich Peptides from FUS Have an Intrinsic Ability to Self-Assemble into Fibers and Networked Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. Ordering in a glycine-rich peptide conjugate: microscopic, fluorescence, and metalation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Fmoc-Protected Peptide Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Fmoc-protected peptide linkers during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Peptide Cleavage
Q1: My peptide failed to cleave from the resin, or the cleavage yield is very low. What are the possible causes and how can I troubleshoot this?
A1: Incomplete cleavage is a common issue in Fmoc-SPPS. The primary causes include suboptimal cleavage cocktail composition, insufficient cleavage time, residual base on the resin, and peptide aggregation.
Troubleshooting Steps:
-
Verify Cleavage Cocktail Composition: The standard Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) is effective for many peptides. However, sequences containing sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Arginine (Arg) require specific scavengers to prevent side reactions and improve cleavage efficiency.[1][2] Refer to the table below for recommended cleavage cocktails for problematic residues.
-
Extend Cleavage Time: A typical cleavage time is 2 hours.[1] For sterically hindered peptides or those prone to aggregation, extending the cleavage time to 4-6 hours may be necessary. It is advisable to perform a small-scale test cleavage and analyze the supernatant by HPLC to determine the optimal cleavage time for your specific peptide.
-
Ensure Complete Removal of Piperidine (B6355638): Residual piperidine from the Fmoc-deprotection step can neutralize the TFA in the cleavage cocktail, reducing its effectiveness.[2] Ensure thorough washing of the resin with Dimethylformamide (DMF) and Dichloromethane (DCM) before cleavage.
-
Address Peptide Aggregation: On-resin peptide aggregation can hinder the access of the cleavage cocktail to the linker. Swelling the resin in the cleavage cocktail for 30 minutes before agitation can help to disrupt aggregates.
Table 1: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
| Sensitive Residue(s) | Recommended Cleavage Cocktail (v/v/v) | Scavenger Function |
| Cys, Met, Trp | Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Prevents re-attachment of protecting groups and scavenges carbocations.[2] |
| Arg(Pbf/Pmc) | TFA/TIPS/Water (95:2.5:2.5) or TFA/TIPS/DODT (95:2.5:2.5) | Triisopropylsilane (B1312306) (TIPS) and 3,6-Dioxa-1,8-octanedithiol (DODT) are effective scavengers for the bulky Pbf and Pmc protecting groups. |
| Multiple Trp/Met | TFA/EDT/TIPS/Water (92.5:2.5:2.5:2.5) | Ethanedithiol (EDT) is a potent scavenger for tryptophan and methionine. |
Experimental Protocol: Small-Scale Test Cleavage
This protocol allows for the assessment of cleavage efficiency on a small amount of resin before committing the entire batch.
-
Materials:
-
~20-50 mg of dried peptide-resin
-
1.5 mL microcentrifuge tube
-
Appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
HPLC-grade acetonitrile (B52724) and water
-
-
Procedure:
-
Place the dried peptide-resin into a microcentrifuge tube.
-
Add 200-500 µL of the cleavage cocktail to the resin.
-
Gently agitate the tube for the desired cleavage time (e.g., 2 hours) at room temperature.
-
Centrifuge the tube to pellet the resin.
-
Carefully transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Add 1 mL of cold diethyl ether to the supernatant to precipitate the peptide.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with another 1 mL of cold ether.
-
Air-dry the peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.
-
Logical Workflow for Troubleshooting Incomplete Cleavage
Issue 2: Premature Cleavage of the Peptide from the Resin
Q2: I am observing loss of my peptide from the resin during synthesis, especially during piperidine treatment. What causes this and how can I prevent it?
A2: Premature cleavage, or linker instability, can occur when the linker is not fully stable to the conditions of Fmoc-SPPS, particularly the repeated piperidine treatments for Fmoc group removal. This is more common with highly acid-labile linkers.
Preventative Measures:
-
Select a More Stable Linker: For long or complex peptides requiring numerous Fmoc deprotection cycles, consider using a linker with higher stability. The choice of linker should be orthogonal to the side-chain protecting groups. Safety-catch linkers, for instance, are stable to both acidic and basic conditions until activated for cleavage.[3]
-
Use a Milder Base for Fmoc Deprotection: While 20% piperidine in DMF is standard, a lower concentration (e.g., 10%) or a weaker base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can sometimes reduce linker degradation. However, DBU can promote aspartimide formation.[4]
-
Minimize Deprotection Times: Use the minimum time required for complete Fmoc removal to reduce the exposure of the linker to the basic conditions. Monitoring the deprotection reaction by UV is recommended.
Table 2: Relative Stability of Common Fmoc-SPPS Linkers
| Linker Type | Cleavage Condition | Relative Stability to Piperidine | Common Applications |
| Wang | High % TFA | Good | Synthesis of peptide acids. |
| Rink Amide | High % TFA | Moderate | Synthesis of peptide amides.[5] |
| Sieber Amide | Dilute TFA (1-5%) | Moderate to Low | Synthesis of protected peptide amides.[5] |
| 2-Chlorotrityl (2-CTC) | Very Mild Acid (e.g., AcOH/TFE/DCM) | High | Synthesis of protected peptide acids, minimizes racemization.[6] |
| Photolabile Linkers | UV Light (e.g., 365 nm) | High | Mild, orthogonal cleavage for sensitive peptides.[7] |
| Safety-Catch Linkers | Specific activation then cleavage | Very High | Synthesis of complex peptides, compatible with both Fmoc and Boc strategies.[3][8][9] |
Experimental Protocol: Quantification of Premature Cleavage
This protocol allows for the quantification of peptide loss during Fmoc deprotection steps.
-
Materials:
-
Peptide-resin sample after a specific number of coupling cycles
-
20% piperidine in DMF
-
HPLC system with a UV detector
-
A known concentration of an internal standard (e.g., a stable, UV-active small molecule that does not react with piperidine)
-
-
Procedure:
-
Collect the piperidine flow-through from a specific Fmoc deprotection step.
-
Add a known amount of the internal standard to the collected solution.
-
Inject a defined volume of this solution into the HPLC.
-
Quantify the amount of cleaved peptide by comparing its peak area to the peak area of the internal standard.
-
The amount of premature cleavage can be expressed as a percentage of the total peptide loaded onto the resin.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common side reactions associated with TFA cleavage and how can I minimize them?
A3: The highly reactive cationic species generated during TFA cleavage can lead to several side reactions, primarily the modification of susceptible amino acid residues.
-
Alkylation of Tryptophan: The indole (B1671886) side chain of Trp is highly susceptible to alkylation. Using scavengers like triisopropylsilane (TIPS) and water is crucial. For Trp-rich peptides, adding ethanedithiol (EDT) is recommended.
-
Oxidation of Methionine: Methionine can be oxidized to its sulfoxide. Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) and using scavengers can minimize this.
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) can form a cyclic aspartimide intermediate, which can then be hydrolyzed to a mixture of α- and β-aspartyl peptides. The use of HOBt during coupling and deprotection can suppress this side reaction.
-
t-Butylation of Cysteine and Methionine: The t-butyl cations generated from protecting groups can alkylate the side chains of Cys and Met. The use of scavengers like TIPS and DODT is effective in preventing this.[10]
Q4: How do I choose the right linker for my peptide synthesis?
A4: The choice of linker depends on several factors:
-
Desired C-terminal functionality: Whether you need a C-terminal acid (e.g., Wang linker) or amide (e.g., Rink Amide linker).[5][11]
-
Peptide sequence: For peptides with sensitive residues or those prone to racemization at the C-terminus, a 2-chlorotrityl linker is a good choice as it allows for loading without activation of the carboxylic acid.[6][11]
-
Synthesis strategy: If you plan to perform on-resin modifications or synthesize protected peptide fragments, a highly acid-labile linker (e.g., Sieber) or an orthogonal linker (e.g., photolabile or safety-catch) is required.[3][5][7]
-
Peptide length and complexity: For long and difficult sequences, a more stable linker is recommended to prevent premature cleavage.
Q5: Can I monitor the progress of my peptide cleavage?
A5: Yes, monitoring the cleavage reaction is highly recommended. A small aliquot of the cleavage mixture can be taken at different time points (e.g., 1h, 2h, 4h), precipitated with cold ether, and analyzed by HPLC. This allows you to determine the optimal cleavage time and to check for the presence of side products.[1]
Fmoc-SPPS General Workflow
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fmoc SPPS Linkers [sigmaaldrich.com]
Technical Support Center: Prevention of Racemization in D-Phe Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization in D-Phe containing peptides during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer (either D or L) of an amino acid is converted into a mixture of both D and L forms.[1][2] In peptide synthesis, this means that a D-phenylalanine (D-Phe) residue can be unintentionally converted to L-phenylalanine at its chiral alpha-carbon, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs during peptide bond formation:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected D-Phe can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can produce both the desired D-peptide and the undesired L-diastereomer.[1]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This enolate can then be protonated from either side, resulting in racemization. While less common, this pathway can be significant under strongly basic conditions.[1]
Q3: Which factors are most critical in promoting racemization of D-Phe?
A3: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive intermediates formed by some reagents are more susceptible to racemization.[3]
-
Additives: The presence and type of additives can significantly suppress racemization.[4]
-
Base: The strength and steric hindrance of the base used can dramatically affect the rate of racemization.[4][5] Stronger, less hindered bases generally increase racemization.[5]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[2][3]
-
Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring this side reaction.[2]
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased racemization.[3]
Troubleshooting Guides
Issue 1: High levels of L-Phe diastereomer detected in the final D-Phe containing peptide.
This is a common issue that can often be resolved by systematically evaluating and optimizing the coupling conditions.
Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[1][5] These additives react with the highly reactive O-acylisourea intermediate to form a more stable, less racemization-prone active ester.[1]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[1] However, the choice of additive incorporated in their structure (e.g., HOBt, HOAt, Oxyma) significantly impacts their effectiveness in preventing racemization.[4]
Data Presentation: Comparison of Coupling Additives on Racemization
The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | <1% - 5% |
| HOAt | DIC | <1% |
| 6-Cl-HOBt | DIC | <1% |
| OxymaPure | DIC | <1% |
Note: Data is illustrative and actual racemization levels can vary based on the specific peptide sequence and reaction conditions.
Step 2: Assess Base Selection and Concentration
The base is often necessary for the coupling reaction but can also promote racemization.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[5]
-
Impact on Racemization: Stronger and less sterically hindered bases can increase the rate of racemization.[5] For instance, triethylamine (B128534) tends to cause more racemization than DIPEA or NMM due to its smaller size and stronger basicity.[4]
-
Recommendation: If high levels of racemization are observed, consider switching to a more sterically hindered and weaker base like 2,4,6-collidine (TMP).[4]
Step 3: Control Reaction Temperature
Higher temperatures accelerate racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature (e.g., 0°C).[2] For microwave-assisted peptide synthesis, reducing the coupling temperature has been shown to limit the racemization of sensitive amino acids.[6][7]
Step 4: Consider Solvent Polarity
The polarity of the solvent can influence the rate of racemization.
-
Recommendation: Where possible, using less polar solvents may help reduce racemization.[2] However, solvent choice is often dictated by the solubility of reagents and the swelling of the solid support.[2]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during SPPS Coupling
This protocol provides a starting point for minimizing racemization during a standard solid-phase peptide synthesis (SPPS) coupling cycle.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected D-Phe in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., OxymaPure or HOAt).[2]
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).[2]
-
Allow the mixture to pre-activate for 1-5 minutes.[2]
-
Add the activated mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature or 0°C for sensitive couplings.[2]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[2]
Protocol 2: Quantification of D-Phe Racemization by Chiral HPLC
This method allows for the direct analysis of the enantiomeric purity of the final peptide after hydrolysis.
-
Peptide Hydrolysis:
-
Place a small sample of the dried, cleaved peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Heat at 110°C for 24 hours.
-
Evaporate the HCl to dryness.
-
Re-dissolve the amino acid residue in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).
-
-
Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin, is often effective for separating underivatized amino acid enantiomers.[8]
-
Mobile Phase: A common mobile phase system is a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition will need to be optimized for the specific column and amino acids being analyzed.[8][9]
-
Detection: UV detection is typically used.
-
Analysis: Inject the hydrolyzed sample. The D- and L-phenylalanine enantiomers will have different retention times. Integrate the peak areas to calculate the percentage of racemization.[10]
-
Visualization of Key Concepts
Mechanism of Racemization via Oxazolone Formation
Caption: The primary pathway for racemization via an oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage Conditions for Peptide-Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of peptides from solid-phase resins.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate and resolve experimental hurdles.
Question: What are the signs of incomplete peptide cleavage from the resin?
Answer: Incomplete cleavage can manifest in several ways, primarily as low yield of your final peptide product.[1][2] If you suspect incomplete cleavage, you can perform a test cleavage on a small portion of the resin (10-20 mg) and analyze the supernatant to gauge the efficiency before proceeding with the entire batch.[3][4] Another indication can be the resin retaining a colored appearance when a colored indicator group is used. After the initial cleavage, you can attempt to re-cleave the same resin with a fresh cleavage cocktail and analyze the filtrate for the presence of your peptide to confirm if the initial cleavage was incomplete.[5]
Question: My peptide failed to precipitate from the cleavage mixture after adding cold ether. What could be the cause and how can I fix it?
Answer: Failure to precipitate is a common issue, especially for short, very hydrophilic, or highly hydrophobic peptides.[3][6] Here are several factors to consider and potential solutions:
-
Peptide Solubility: The peptide may be soluble in the ether/TFA mixture.[1][6] To address this, you can reduce the volume of Trifluoroacetic Acid (TFA) under a gentle stream of nitrogen before adding the cold diethyl ether.[3][5]
-
Precipitation Technique: Ensure the diethyl ether is ice-cold. If precipitation does not occur immediately, storing the solution at 4°C for several hours may facilitate the process.[3][5]
-
Alternative Solvents: If diethyl ether is ineffective, you can try a 1:1 mixture of ether and pentane.[6]
-
Direct Purification: As a last resort, you can evaporate the ether and TFA, redissolve the residue in an appropriate buffer (e.g., water/acetonitrile), and proceed directly to purification via HPLC.[6]
Question: I am observing unexpected side reactions, such as modification of sensitive amino acids. How can I minimize these?
Answer: Side reactions during cleavage are often caused by the reactive cationic species generated from protecting groups and the resin linker.[7][8] The key to minimizing these is the use of appropriate scavengers in your cleavage cocktail.[4][7][9][10] The choice of scavenger depends on the specific amino acids present in your peptide sequence. For instance, tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to modification.[7][8] Using a well-defined cleavage cocktail with a suitable combination of scavengers is crucial.[1][10] For peptides containing these sensitive residues, "Reagent K" is often recommended.[8][11]
Question: How do I choose the right cleavage cocktail for my peptide?
Answer: The composition of the cleavage cocktail is critical and depends on the amino acid composition of your peptide, the side-chain protecting groups used, and the type of resin linker.[7] A standard, general-purpose cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water.[3] However, for peptides with sensitive residues, a more complex cocktail containing a variety of scavengers is necessary to prevent side reactions.[9][10][11]
Frequently Asked Questions (FAQs)
What is the role of scavengers in a cleavage cocktail? Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the highly reactive cationic species that are liberated from the side-chain protecting groups and the resin linker during TFA treatment.[4][7][9] This prevents these reactive species from modifying sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[7]
How long should the cleavage reaction be carried out? For most standard resins like Wang or Rink Amide, a cleavage time of 2 hours at room temperature is generally sufficient.[2][3] However, for longer or more complex peptides, or when using protecting groups that are more difficult to remove (e.g., Arg(Pmc/Mtr)), the cleavage time may need to be extended.[2][7] It is always recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[4]
Should the peptide-resin be washed and dried before cleavage? Yes, it is crucial to thoroughly wash the peptide-resin to remove any residual solvents from the synthesis, particularly DMF, which can inhibit the efficiency of the TFA cleavage.[7] After washing, the resin should be dried under high vacuum to remove any remaining moisture, which can also interfere with the cleavage process.[7]
What are some common side reactions that can occur during cleavage? Common side reactions include the alkylation of sensitive residues like tryptophan, methionine, and cysteine by carbocations generated from protecting groups.[7][12] Other potential issues include aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser, and the oxidation of methionine.[12] The use of appropriate scavengers and optimized cleavage conditions can significantly reduce these side reactions.[7][12]
Data Presentation: Cleavage Cocktails
The following tables summarize common cleavage cocktails and their recommended applications.
Table 1: Standard Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Application |
| Standard | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without sensitive residues. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative for general use.[11] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides with sensitive residues like Cys, Met, Trp, and Tyr.[8][11] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent methionine oxidation.[13][14] |
Table 2: Common Scavengers and Their Targets
| Scavenger | Abbreviation | Target Cations/Side Reactions |
| Water | H₂O | t-butyl cations[9] |
| Triisopropylsilane | TIS | Trityl and Pbf cations[9] |
| 1,2-Ethanedithiol | EDT | t-butyl cations, reduces Cys/Met oxidation[9][10] |
| Thioanisole | Aids in Arg(Pbf) removal, suppresses Cys/Met oxidation[9] | |
| Phenol | Protects Tyr and Trp from oxidation[9] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Resin
-
Resin Preparation:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Ensure the resin is thoroughly washed and dried under vacuum to remove residual solvents and moisture.[7]
-
-
Cleavage Cocktail Addition:
-
Reaction:
-
Peptide Isolation:
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Precipitation:
-
Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Test Cleavage for Optimization
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the dry peptide-resin into a small microcentrifuge tube.[3]
-
-
Cleavage:
-
Add a small volume (e.g., 200 µL) of the chosen cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature.
-
-
Monitoring:
-
At various time points (e.g., 1, 2, and 4 hours), take a small aliquot of the supernatant.
-
-
Analysis:
-
Analyze the aliquots by a suitable method such as HPLC or mass spectrometry to determine the extent of cleavage and the presence of any side products. This will help in optimizing the cleavage time for the bulk of the resin.[2]
-
Visualizations
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. i.pupiq.net [i.pupiq.net]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
Technical Support Center: Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with the protected peptide, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous solutions?
A1: The poor aqueous solubility of this compound is expected due to its chemical structure. Several factors contribute to this:
-
Hydrophobic Protecting Groups: The Fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the Carboxybenzyl (Cbz) group are large, non-polar moieties that significantly decrease water solubility.[1][2]
-
Hydrophobic Amino Acid: The sequence contains a D-Phenylalanine (D-Phe) residue, which has a hydrophobic benzyl (B1604629) side chain.[1][3][4]
-
Lack of Charged Groups: The peptide backbone is fully protected, meaning there are no free carboxylic acid or amino groups that can be ionized to improve solubility in aqueous buffers by adjusting the pH.[4][5]
-
Potential for Aggregation: Peptides containing hydrophobic residues are prone to aggregation through intermolecular hydrophobic interactions and hydrogen bonding, which further reduces their solubility.[1][6]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For highly hydrophobic and protected peptides, it is recommended to start with a polar aprotic organic solvent.[5][7][8] The most common and effective choices are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
A closely related L-Phe analog has been reported to be soluble in DMSO at a high concentration, though it may require heating and sonication.[9] Always use a small aliquot of your peptide for initial solubility tests to avoid risking the entire sample.[7][10]
Q3: Can I use sonication or warming to help dissolve the peptide?
A3: Yes, physical methods can significantly aid in dissolution. Gentle warming (e.g., up to 40-60°C) and sonication in a water bath are commonly used techniques to break up aggregates and increase the rate of dissolution.[7][9][10][11] However, be cautious with temperature to avoid potential degradation of the compound.
Q4: How can I prepare a solution for use in a biological assay that is sensitive to organic solvents?
A4: The standard procedure is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution.[5][10] Then, this stock solution can be slowly added dropwise to your stirred aqueous buffer to achieve the desired final concentration.[10] This method helps to prevent the peptide from precipitating out of the solution. Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells.[5]
Q5: My peptide won't dissolve even in DMSO. What should I do next?
A5: If solubility in pure DMSO is a problem, ensure you are using fresh, anhydrous (dry) DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce its effectiveness for dissolving hydrophobic compounds.[9] If the issue persists, you can try solvent mixtures. For particularly difficult sequences, mixtures containing DMSO, TFE (trifluoroethanol), or HFIP (hexafluoroisopropanol) have been used to disrupt aggregation.[12] However, TFE and HFIP are strong solvents that can alter peptide conformation and may not be suitable for all applications.[13]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
dot
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation: Solubility of Related Peptides
| Compound | Solvent System | Solubility | Reference |
| Fmoc-Gly-Gly-Phe -Gly-CH2-O-CH2-Cbz | DMSO | 100 mg/mL (with ultrasonic & warming) | [9] |
| Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | DMSO | 100 mg/mL (with ultrasonic) | [14] |
| Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [15] |
| Fmoc-Gly-Gly-Phe-OH | 10% DMSO / 90% Corn Oil | ≥ 6 mg/mL | [16] |
dot
Caption: Key structural factors contributing to the low solubility of the target peptide.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the best solvent without using a large amount of valuable peptide.
-
Preparation: Weigh approximately 1 mg of the lyophilized peptide into a small, clear glass vial.
-
Initial Solvent Addition: Add 10 µL of the first test solvent (e.g., anhydrous DMSO).
-
Agitation: Vortex the vial for 30-60 seconds. Observe for dissolution.
-
Physical Methods (If Needed): If the peptide is not fully dissolved, place the vial in a water bath sonicator for 5 minutes. Following sonication, gently warm the vial to 40-60°C for 5-10 minutes.
-
Observation: Check for a clear, particle-free solution. If it remains insoluble, the peptide is considered poorly soluble in that solvent at ~100 mg/mL.
-
Documentation: Record the results and repeat the process with other solvents (e.g., DMF, NMP) if necessary.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Use this protocol once DMSO has been confirmed as a suitable solvent.
-
Preparation: Allow the vial containing the peptide to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., add 136 µL to 10 mg of peptide for a 100 mM solution, based on a MW of 735.8 g/mol ).
-
Dissolution: Vortex the solution vigorously. If necessary, use sonication and gentle warming as described in Protocol 1 until the peptide is completely dissolved.
-
Storage: Once dissolved, store the stock solution appropriately. For long-term storage, it is often recommended to store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
Protocol 3: Dilution of DMSO Stock for Aqueous Applications
This protocol describes how to dilute the concentrated organic stock solution into an aqueous buffer for experimental use.
-
Prepare Buffer: Have your final, stirred aqueous buffer ready in a suitable container. The buffer should be at the desired experimental temperature.
-
Slow Addition: Using a pipette, slowly add the concentrated DMSO stock solution drop-by-drop into the vortexing or rapidly stirring aqueous buffer. Do not add the aqueous solution to the DMSO stock.
-
Observe for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the final concentration may be too high for the peptide's solubility limit in that specific buffer/DMSO mixture.
-
Final Mix: Allow the solution to stir for an additional 5-10 minutes to ensure it is homogeneous.
-
Pre-use Centrifugation: Before use in an experiment, it is good practice to centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any micro-aggregates that may not be visible.[10] Use the supernatant for your assay.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 3. Comprehensive Guide to Peptide Synthesis - Yanfen Biotech [en.yanfenbio.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. bachem.com [bachem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. peptide.com [peptide.com]
- 13. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Mass Spectrometry Analysis of Fmoc-Gly-Gly-(D-Phe)-Gly Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry-based approaches for the analysis of the Fmoc-Gly-Gly-(D-Phe)-Gly peptide linker, a component often utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the mass spectrometric behavior of this linker is crucial for its characterization, quality control, and the analysis of the final conjugate. This document outlines expected fragmentation patterns, provides a detailed experimental protocol for LC-MS/MS analysis, and compares the Fmoc-Gly-Gly-(D-Phe)-Gly linker with other common ADC linkers.
Data Presentation: Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the intact Fmoc-Gly-Gly-(D-Phe)-Gly linker and its expected major fragment ions in positive ion mode electrospray ionization mass spectrometry (ESI-MS).
| Ion Type | Predicted m/z | Description |
| Precursor Ion | ||
| [M+H]⁺ | 559.24 | Protonated molecular ion of Fmoc-Gly-Gly-(D-Phe)-Gly. |
| Fragment Ions (CID) | ||
| [M+H-Fmoc+H]⁺ | 337.16 | Ion resulting from the characteristic McLafferty-type rearrangement and loss of the Fmoc group. |
| y₃ | 322.15 | Cleavage of the peptide bond between the second Glycine and the (D)-Phenylalanine. |
| b₃ | 294.12 | Cleavage of the peptide bond between the second Glycine and the (D)-Phenylalanine. |
| y₂ | 175.08 | Cleavage of the peptide bond between the first and second Glycine. |
| b₂ | 115.05 | Cleavage of the peptide bond between the first and second Glycine. |
| Immonium ion (Phe) | 120.08 | Characteristic immonium ion for Phenylalanine. |
Experimental Protocols
A detailed methodology for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the Fmoc-Gly-Gly-(D-Phe)-Gly linker is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.
1. Sample Preparation
-
Dissolve the Fmoc-Gly-Gly-(D-Phe)-Gly linker in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95% mobile phase A) to a working concentration of 10-100 ng/mL for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this peptide linker.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.
Mandatory Visualization
A Comparative Guide: Unlocking the Therapeutic Potential of Fmoc-Gly-Gly-(D-Phe)-Gly-based ADCs Versus Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The strategic design of these complex biotherapeutics, particularly the choice of linker technology, is paramount to their success. This guide provides a comprehensive comparison of the efficacy of ADCs featuring the enzyme-cleavable Fmoc-Gly-Gly-(D-Phe)-Gly linker and those utilizing non-cleavable linkers. Through an examination of experimental data and detailed methodologies, this document aims to equip researchers with the critical information needed to make informed decisions in ADC development.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Fmoc-Gly-Gly-(D-Phe)-Gly Linker (Cleavable) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Action | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) releases the payload. | Proteolytic degradation of the antibody backbone in the lysosome releases the payload attached to the linker and an amino acid residue. |
| Payload Release | Releases the unmodified, potent payload. | Releases a modified payload (payload-linker-amino acid). |
| Bystander Effect | High potential for bystander killing of neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload. | Low to negligible bystander effect as the released payload is often charged and less membrane-permeable. |
| Plasma Stability | Generally considered stable, but can be susceptible to premature cleavage in circulation. | Typically exhibits higher plasma stability, minimizing premature drug release. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Efficacy is primarily restricted to antigen-positive cells. |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature payload release and the bystander effect. | Lower potential for off-target toxicity due to higher stability and a limited bystander effect. |
Quantitative Performance Data
Direct head-to-head comparative studies with quantitative data for ADCs utilizing the specific Fmoc-Gly-Gly-(D-Phe)-Gly linker versus a non-cleavable linker are limited in publicly available literature. However, by examining studies on structurally similar peptide linkers (e.g., GGFG) and making informed comparisons with non-cleavable linkers, we can construct a representative dataset.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Type | Cell Line | Target Antigen | IC50 (ng/mL) | Citation |
| Cleavable Linker ADC (Representative) | SK-BR-3 (Breast Cancer) | HER2 | ~15 | [1] |
| NCI-N87 (Gastric Cancer) | HER2 | ~20 | [1] | |
| Non-Cleavable Linker ADC (Representative) | SK-BR-3 (Breast Cancer) | HER2 | ~10 | [2] |
| NCI-N87 (Gastric Cancer) | HER2 | ~30 | [2] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition - TGI)
| ADC Type | Xenograft Model | Dose | TGI (%) | Citation |
| Cleavable Linker ADC (Representative) | NCI-N87 Gastric Cancer | 5 mg/kg | >90% | [3] |
| Non-Cleavable Linker ADC (Representative) | BT-474 Breast Cancer | 5 mg/kg | ~50% | [4] |
Table 3: Pharmacokinetic Parameters (Representative)
| ADC Type | Parameter | Value | Citation |
| Cleavable Linker ADC (GGFG) | Half-life (days) | ~3-4 | [3] |
| Non-Cleavable Linker ADC (SMCC) | Half-life (days) | ~3.5 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the critical processes involved in ADC efficacy, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of Action of Cleavable vs. Non-Cleavable ADCs.
Caption: Experimental Workflow for ADC Efficacy Evaluation.
Detailed Experimental Protocols
I. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs (Fmoc-Gly-Gly-(D-Phe)-Gly-linked and non-cleavable linker)
-
Unconjugated antibody (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody. Replace the cell culture medium with the ADC dilutions and incubate for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using appropriate software.[6][7]
II. In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the ADCs in a mouse xenograft model.
Materials:
-
Immunodeficient mice
-
Tumor cell line
-
ADCs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a volume of 100-200 mm³.
-
Randomization and Dosing: Randomize mice into treatment groups and administer a single intravenous dose of the ADC or vehicle control.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the control group.[8][9]
III. Bystander Killing Assay
Objective: To assess the ability of the ADC-released payload to kill neighboring antigen-negative cells.
Procedure:
-
Co-culture Setup: Co-culture antigen-positive and fluorescently labeled antigen-negative cells.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate the cells for a period sufficient to observe cell killing (e.g., 72-120 hours).
-
Analysis: Quantify the viability of the fluorescent antigen-negative cells using flow cytometry or fluorescence microscopy. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[4]
IV. Internalization Assay
Objective: To confirm the internalization of the ADC into target cells.
Procedure:
-
Cell Treatment: Incubate antigen-positive cells with a fluorescently labeled ADC at 37°C to allow for internalization. A control is kept at 4°C to prevent internalization.
-
Surface Signal Quenching: After incubation, quench the fluorescence of the non-internalized ADC on the cell surface using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).
-
Analysis: Measure the intracellular fluorescence using flow cytometry or confocal microscopy. An increase in the intracellular fluorescence at 37°C compared to 4°C confirms internalization.
Conclusion
The choice between a cleavable Fmoc-Gly-Gly-(D-Phe)-Gly linker and a non-cleavable linker is a critical decision in ADC design, with significant implications for efficacy and safety.
-
Fmoc-Gly-Gly-(D-Phe)-Gly-based ADCs offer the potential for enhanced efficacy in heterogeneous tumors through the bystander effect, a consequence of releasing the unmodified, membrane-permeable payload.[1][4] This advantage, however, may come with a higher risk of off-target toxicity if the linker is prematurely cleaved in circulation.
-
Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release. The released payload, an amino acid-linker-payload adduct, is less membrane-permeable, which largely abrogates the bystander effect.[2] This can be advantageous for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation necessary to select the most promising ADC candidates for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
In Vitro Stability of Fmoc-Gly-Gly-(D-Phe)-Gly Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly impacting both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished concentration of the cytotoxic payload at the tumor site. Conversely, a linker that is overly stable may not efficiently release the drug within the target cell. This guide provides an objective comparison of the in vitro stability of the Fmoc-Gly-Gly-(D-Phe)-Gly linker against other commonly used peptide linkers, supported by experimental data and detailed methodologies.
Enhanced Stability Through D-Amino Acid Incorporation
The Fmoc-Gly-Gly-(D-Phe)-Gly linker is a tetrapeptide designed for selective cleavage by intracellular proteases. A key feature of this linker is the incorporation of a D-isomer of phenylalanine. Proteolytic enzymes, such as those found in plasma and within lysosomes, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at the scissile bond significantly hinders enzymatic recognition and cleavage, thereby enhancing the linker's stability in biological matrices. This increased stability is a crucial attribute for minimizing premature drug release in circulation.
Comparative In Vitro Stability Data
While direct head-to-head quantitative stability data for the Fmoc-Gly-Gly-(D-Phe)-Gly linker is not extensively published in a comparative format, the principles of peptide chemistry and data from analogous linkers provide a strong basis for comparison. The following table summarizes the expected and reported stability of various peptide linkers in common in vitro assays.
| Linker Sequence | Key Structural Feature | Expected Plasma Stability | Primary Cleavage Enzyme | Notes |
| Fmoc-Gly-Gly-(D-Phe)-Gly | D-Phenylalanine | High | Cathepsins (reduced susceptibility) | The D-amino acid is expected to confer significant resistance to plasma proteases. |
| Gly-Gly-Phe-Gly (GGFG) | L-Phenylalanine | Moderate to High | Cathepsin L[1] | More stable in the bloodstream compared to some dipeptide linkers.[1] |
| Val-Cit (vc) | L-Valine, L-Citrulline | High (in human plasma) | Cathepsin B[2] | A widely used and well-characterized linker. |
| Val-Ala | L-Valine, L-Alanine | High | Cathepsin B | Another common dipeptide linker with good stability. |
| Phe-Lys | L-Phenylalanine, L-Lysine | Moderate | Cathepsin B | Known to be cleaved efficiently by cathepsin B. |
Note: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group used during chemical synthesis and is typically removed in the final ADC product. Its presence in a stability assay would be atypical for a final conjugate but is included here as per the topic. The primary determinant of in vitro biological stability is the peptide sequence itself.
Experimental Protocols
To assess the in vitro stability of peptide linkers, two primary assays are commonly employed: plasma stability and lysosomal enzyme stability.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker-drug conjugate in plasma over time by quantifying the amount of intact conjugate or released payload.
Materials:
-
Linker-payload conjugate
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding 3 volumes of cold acetonitrile.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining intact linker-payload conjugate and any released payload.
-
Calculate the half-life (t½) of the conjugate in plasma.
Protocol 2: Lysosomal Enzyme Cleavage Assay
Objective: To evaluate the susceptibility of the linker to cleavage by lysosomal proteases, such as cathepsin B.
Materials:
-
Linker-payload conjugate or a fluorogenic-labeled linker peptide.
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
Quenching solution (e.g., 1% TFA in ACN)
-
Fluorescence plate reader (for fluorogenic substrates) or LC-MS system.
Procedure:
-
Activate the cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.
-
Prepare a solution of the linker substrate in the assay buffer.
-
Initiate the reaction by adding the activated cathepsin B to the substrate solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and quench the reaction.
-
Analyze the samples to determine the extent of cleavage. For fluorogenic substrates, measure the increase in fluorescence. For linker-payload conjugates, use LC-MS to quantify the parent compound and the released payload.
-
Determine the initial rate of cleavage.
Visualizing the Experimental Workflow and Mechanism
To better illustrate the processes involved in assessing linker stability and its mechanism of action, the following diagrams are provided.
References
A Comparative Guide to the Biological Activity of Peptides Containing D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences represents a powerful strategy in modern drug design and development. Among these, D-phenylalanine (D-Phe) has garnered significant attention for its ability to confer unique biological properties. This guide provides an objective comparison of the performance of D-Phe-containing peptides against their L-phenylalanine (L-Phe) counterparts and other alternatives, supported by experimental data.
The substitution of L-Phe with its D-enantiomer can profoundly influence a peptide's bioactivity, primarily by enhancing its stability against enzymatic degradation and altering its conformational landscape, which in turn affects receptor interactions. Peptides containing D-amino acids are known to be highly resistant to protease digestion, leading to a longer plasma half-life compared to their L-counterparts[1].
Comparative Analysis of Biological Activities
The inclusion of D-Phe can modulate a peptide's biological activity in several key areas, including antimicrobial efficacy, anticancer potency, and receptor binding affinity.
Antimicrobial Activity
The stereochemistry of amino acids within antimicrobial peptides (AMPs) can significantly impact their efficacy. While some AMPs lose activity when L-amino acids are replaced with D-amino acids, others exhibit equal or even enhanced activity. This suggests that for some peptides, the overall structure and charge distribution are more critical than the specific chirality of individual residues.
| Peptide/Analog | Target Organism | MIC (µM) | Reference |
| Polybia-MPI (All L-amino acids) | E. coli | 16 | [2] |
| D-MPI (All D-amino acids) | E. coli | 8 | [2] |
| Polybia-MPI (All L-amino acids) | C. albicans | 16 | [2] |
| D-MPI (All D-amino acids) | C. albicans | 8 | [2] |
| [DipR]₅ (Contains L-Diphenylalanine) | S. pneumoniae | 0.39-0.78 | [3] |
| ((DipR)₂(WR)₃) (Contains L-Diphenylalanine) | S. pneumoniae | 0.78-12.5 | [3] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial activity.
Anticancer Activity
The development of peptide-based anticancer agents is a promising area of research. The stability and cellular uptake of these peptides are critical for their therapeutic efficacy. While direct comparative IC50 values for D-Phe versus L-Phe containing anticancer peptides are not abundant in the readily available literature, studies on L-phenylalanine dipeptides have shown significant activity. For instance, the novel L-phenylalanine dipeptide derivative, HXL131, has demonstrated potent inhibitory effects on prostate cancer cells[4][5].
| Compound | Cell Line | IC50 (µM) at 24h | Reference |
| HXL131 (L-Phenylalanine dipeptide derivative) | PC3 (Prostate Cancer) | 5.15 ± 0.22 | [4] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Receptor Binding Affinity
The stereochemistry of amino acids plays a crucial role in the specific recognition and binding of peptides to their receptors. The introduction of D-Phe can either enhance or decrease binding affinity depending on the specific receptor and the position of the substitution. For instance, the introduction of D-Phe into Gonadotropin-Releasing Hormone (GnRH) peptides has been shown to improve their receptor binding affinities[6].
| Peptide | GnRH Receptor Binding Affinity (IC50, nM) | Reference |
| DOTA-Ahx-(D-Lys⁶-GnRH1) | 36.1 | [6] |
| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | 16.3 | [6] |
| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | 7.6 | [6] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher binding affinity.
Enhanced Proteolytic Stability
A major advantage of incorporating D-amino acids into peptides is the significant increase in their resistance to enzymatic degradation by proteases. This enhanced stability leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
| Peptide | Protease | Incubation Time (h) | Remaining Peptide (%) | Reference |
| Polybia-MPI (All L-amino acids) | Trypsin (0.002 mg/ml) | 1 | ~0 | [2] |
| D-MPI (All D-amino acids) | Trypsin (2 mg/ml) | 6 | ~100 | [2] |
| Polybia-MPI (All L-amino acids) | Chymotrypsin (0.002 mg/ml) | 1 | ~0 | [2] |
| D-MPI (All D-amino acids) | Chymotrypsin (2 mg/ml) | 6 | ~100 | [2] |
Signaling Pathways and Mechanisms of Action
Enkephalinase Inhibition Pathway
D-Phenylalanine is known to inhibit enkephalinases, the enzymes responsible for the degradation of endogenous opioid peptides called enkephalins. By preventing their breakdown, D-Phe can potentiate the natural pain-relieving effects of enkephalins.
Phenylalanine Biosynthesis Pathway
This diagram illustrates the natural biosynthesis pathway of L-phenylalanine, highlighting the enzymatic steps that lead to its production. D-phenylalanine is a synthetic stereoisomer and is not produced through this pathway in most organisms.
Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Peptide Dilution:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate.
-
-
Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted peptide.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest peptide concentration at which there is no visible growth (i.e., no increase in OD).
-
Proteolytic Stability Assay using HPLC
Objective: To assess the stability of a peptide in the presence of proteases over time.
Materials:
-
Test peptide (D-Phe and L-Phe versions)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid, TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Reaction Setup:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Add the protease solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (e.g., 10% TFA).
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the amount at time zero.
-
Plot the percentage of remaining peptide against time to determine the peptide's half-life.
-
Cell Penetration Assay using Flow Cytometry
Objective: To quantify the cellular uptake of a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled peptide (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
-
Peptide Incubation:
-
Treat the cells with varying concentrations of the fluorescently labeled peptide in serum-free medium.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.
-
Conclusion
The incorporation of D-phenylalanine into peptide sequences is a versatile and effective strategy for enhancing therapeutic potential. The increased stability against proteolytic degradation is a significant advantage, leading to improved pharmacokinetic profiles. Furthermore, the modulation of biological activities, such as antimicrobial efficacy and receptor binding, through stereochemical changes offers a powerful tool for fine-tuning peptide drug candidates. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug developers working to harness the unique properties of D-phenylalanine-containing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Fmoc-Protected Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of Fmoc-protected tetrapeptides is a critical step in various fields, including peptide-based drug discovery, biomaterial development, and fundamental biochemical research. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, while essential for solid-phase peptide synthesis, introduces a bulky, hydrophobic, and spectroscopically active moiety that can influence peptide conformation and complicates structural analysis. This guide provides an objective comparison of the primary analytical techniques used for the structural characterization of Fmoc-tetrapeptides, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Data Presentation: A Quantitative Comparison of Analytical Techniques
The selection of an analytical technique for the structural analysis of Fmoc-tetrapeptides is often a trade-off between the desired level of detail, sample requirements, and experimental throughput. The following tables summarize the key quantitative performance metrics of the most commonly employed techniques.
Table 1: Performance Comparison of Primary Structural Analysis Techniques
| Technique | Resolution | Sensitivity | Sample Requirement (Typical) | Throughput | Information Provided |
| NMR Spectroscopy | Atomic (ppm for chemical shifts) | µmol to mmol | 0.5 - 5 mg in 0.5 mL solvent | Low to Medium | 3D solution structure, conformation, dynamics, intermolecular interactions |
| X-ray Crystallography | Atomic (< 2.0 Å) | µg to mg (crystal size dependent) | High-quality single crystals | Low | High-resolution 3D solid-state structure, packing interactions |
| Mass Spectrometry | High (ppm for mass accuracy) | fmol to pmol | < 1 µg | High | Molecular weight confirmation, amino acid sequence, post-translational modifications |
| Circular Dichroism | Low (secondary structure) | µg | 10 - 100 µg in 0.2 - 1 mL | High | Secondary structure content (α-helix, β-sheet, random coil), conformational changes |
Table 2: Detailed Comparison of High-Resolution Techniques: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (crystal) |
| Structural Information | Ensemble of solution conformations, dynamics | Static, single conformation in the crystal lattice |
| Sample Preparation | Soluble, pure sample | High-quality, well-ordered single crystals |
| Fmoc Group Influence | Can cause signal overlap and complicates spectral analysis | Can influence crystal packing and conformation |
| Hydrogen Atom Detection | Direct observation | Inferred at lower resolutions |
| Molecular Size Limitation | Generally suitable for peptides and small proteins | No inherent size limitation, but crystallization is a bottleneck |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to assist in experimental design and execution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of Fmoc-tetrapeptides in solution.
a. Sample Preparation:
-
Dissolve 1-5 mg of the purified Fmoc-tetrapeptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a co-solvent).
-
The final peptide concentration should be in the range of 1-10 mM.
-
Add a small amount of a reference standard (e.g., TMS) for chemical shift calibration.
-
Filter the sample into a 5 mm NMR tube.
b. Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and spectral dispersion.
-
Perform a series of two-dimensional (2D) NMR experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 500 MHz):
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms (B15284909) is typically used for small peptides.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
c. Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances using the COSY, TOCSY, and HSQC spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.
-
Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
X-ray Crystallography for High-Resolution Solid-State Structure
X-ray crystallography provides an atomic-resolution view of the Fmoc-tetrapeptide in its crystalline state.
a. Crystallization:
-
Dissolve the purified Fmoc-tetrapeptide in a suitable solvent to a high concentration (typically 5-20 mg/mL).
-
Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Vary parameters such as precipitant (e.g., PEGs, salts), pH, temperature, and peptide concentration.
-
Optimize initial "hits" to obtain single, well-diffracting crystals (typically > 50 µm in all dimensions).
b. Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Mount the frozen crystal on a goniometer in a cooled nitrogen stream.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
c. Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of indexed reflection intensities.
-
Solve the phase problem using direct methods or molecular replacement (if a suitable model is available).
-
Build an initial model of the Fmoc-tetrapeptide into the resulting electron density map.
-
Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.
Mass Spectrometry for Molecular Weight Confirmation and Sequencing
Mass spectrometry is essential for verifying the identity and purity of the synthesized Fmoc-tetrapeptide.
a. Sample Preparation:
-
Dissolve a small amount of the peptide (typically 1-10 pmol) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI or a saturated matrix solution for MALDI).
b. Data Acquisition:
-
ESI-MS (Electrospray Ionization):
-
Infuse the sample solution directly into the mass spectrometer or inject it onto an LC system for online separation and analysis.
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation.
-
-
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight):
-
Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Acquire a mass spectrum in positive ion mode.
-
c. Data Analysis:
-
Determine the monoisotopic mass of the peptide from the mass spectrum and compare it to the theoretical mass.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of Fmoc-tetrapeptides in solution.[1]
a. Sample Preparation:
-
Dissolve the peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.2 mg/mL.
-
The total absorbance of the sample in the far-UV region should be below 1.0.
-
Use a quartz cuvette with a pathlength of 0.1 cm.
b. Data Acquisition:
-
Record a CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
Average multiple scans to improve the signal-to-noise ratio.
c. Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the spectral features to estimate the secondary structure content. Characteristic minima at ~208 nm and ~222 nm suggest α-helical content, while a minimum around 218 nm is indicative of β-sheet structure.[2] The presence of the Fmoc group can contribute significantly to the CD spectrum, which should be considered during interpretation.[2]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural analysis of Fmoc-protected tetrapeptides and the signaling pathway for experimental technique selection.
Caption: Experimental workflow for the structural analysis of Fmoc-tetrapeptides.
Caption: Decision pathway for selecting a structural analysis technique.
References
A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz Strategies
In the precise science of peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and success of assembling a desired amino acid sequence. These chemical shields temporarily block reactive functional groups, preventing unwanted side reactions and directing the controlled formation of peptide bonds. This guide offers a comprehensive comparison of the three most widely used α-amino protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz).
This analysis is tailored for researchers, scientists, and drug development professionals, providing an objective comparison of their performance characteristics. The guide summarizes key quantitative data, presents detailed experimental protocols for their use in Solid-Phase Peptide Synthesis (SPPS), and includes visualizations to clarify the underlying chemical principles and workflows.
At a Glance: Key Characteristics of Fmoc, Boc, and Cbz
The fundamental difference between these protecting groups lies in their lability—the chemical conditions required for their removal. This distinction forms the basis of orthogonal protection strategies, which allow for the selective deprotection of one group without affecting others. Fmoc is labile to basic conditions, Boc is removed by acid, and Cbz is cleaved by hydrogenolysis.
Table 1: Performance Comparison of Protecting Group Strategies
| Characteristic | Fmoc Strategy (Fmoc/tBu) | Boc Strategy (Boc/Bzl) | Cbz Strategy |
| Nα-Protecting Group | Fluorenylmethyloxycarbonyl | tert-Butoxycarbonyl | Carboxybenzyl |
| Deprotection Condition | Base (e.g., 20% piperidine (B6355638) in DMF) | Acid (e.g., 50% TFA in DCM) | Hydrogenolysis (H₂/Pd-C) |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt). | "Quasi-orthogonal"; requires different strengths of acid for Nα and side-chain deprotection. | Orthogonal to both acid- and base-labile groups. |
| Typical Coupling Efficiency | Generally high, often exceeding 99% per step. | High, but can be affected by peptide aggregation. | N/A (Primarily used in solution-phase) |
| Final Cleavage | Mild acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) | Hydrogenolysis/Strong Acid |
| Automation Friendliness | High; UV monitoring of deprotection is possible. | Lower; requires specialized equipment for handling strong acids. | Low; not suitable for standard automated SPPS. |
| Key Advantages | Mild deprotection, suitable for sensitive residues, automation-friendly. | Robust, effective for long or aggregation-prone sequences. | Useful in solution-phase synthesis and for specific side-chain protection. |
| Potential Side Reactions | Aspartimide formation, diketopiperazine formation, premature cleavage with some bases. | Acid-sensitive residue modification (e.g., Trp), t-butylation. | Catalyst poisoning by sulfur-containing amino acids, incomplete deprotection. |
Experimental Workflows and Methodologies
The choice of protecting group dictates the overall workflow of Solid-Phase Peptide Synthesis (SPPS). The following diagrams and protocols illustrate the key steps involved in the Fmoc and Boc strategies.
Solid-Phase Peptide Synthesis (SPPS) General Workflow
The diagram below illustrates the cyclical nature of SPPS, which is the most common method for peptide synthesis. The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.
A Comparative Guide to Cathepsin B-Cleavable Linkers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fmoc-Gly-Gly-(D-Phe)-Gly linker and other widely used cathepsin B-cleavable linkers in the context of drug delivery systems, such as antibody-drug conjugates (ADCs). The information presented herein is intended to assist researchers in making informed decisions regarding linker selection for their specific applications.
Introduction to Cathepsin B-Cleavable Linkers
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumor cells.[] This characteristic has made it an attractive target for the design of selectively cleavable linkers in drug delivery systems. These linkers are designed to be stable in systemic circulation and to be efficiently cleaved by cathepsin B upon internalization into target cells, leading to the release of a therapeutic payload.
The ideal cathepsin B-cleavable linker should possess the following characteristics:
-
High stability in plasma to prevent premature drug release.
-
Efficient and specific cleavage by cathepsin B within the lysosomal compartment of target cells.
-
Minimal immunogenicity .
-
Facile synthesis and conjugation to both the drug and the targeting moiety.
This guide focuses on the validation of the Fmoc-Gly-Gly-(D-Phe)-Gly linker and compares its potential performance with established cathepsin B-cleavable linkers.
The Fmoc-Gly-Gly-(D-Phe)-Gly Linker: A Critical Evaluation
The Fmoc-Gly-Gly-(D-Phe)-Gly tetrapeptide linker is of interest due to its potential for straightforward synthesis. However, a critical feature of this linker is the presence of a D-phenylalanine (D-Phe) residue.
Expected Cleavage by Cathepsin B:
Proteases, including cathepsin B, are highly stereospecific enzymes that preferentially recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near the cleavage site can significantly hinder or completely prevent enzymatic cleavage.[2]
Implications for Drug Delivery:
The expected resistance of the Fmoc-Gly-Gly-(D-Phe)-Gly linker to cathepsin B cleavage has significant implications for its use in drug delivery. If the linker is not cleaved, the active payload will not be released within the target cell, rendering the conjugate ineffective. Therefore, this linker is likely unsuitable for applications that rely on cathepsin B-mediated drug release.
Comparative Analysis of Cathepsin B-Cleavable Linkers
To provide a clear comparison, this section details the performance of several well-established cathepsin B-cleavable linkers.
Quantitative Data on Linker Cleavage
The following table summarizes the available quantitative data on the cleavage of various peptide linkers by cathepsin B. The data is presented to facilitate a direct comparison of their efficiency.
| Linker Sequence | Payload/Reporter | Cleavage Rate/Efficiency | Kinetic Parameters (Km, kcat) | Reference |
| Fmoc-Gly-Gly-(D-Phe)-Gly | - | Data not available; expected to be very low | Data not available | - |
| Val-Cit | MMAE | Efficient cleavage | Km and kcat values show efficient processing | [3][4] |
| Val-Ala | MMAE | Efficient cleavage | Similar efficiency to Val-Cit | [] |
| Phe-Lys | Doxorubicin | Rapid cleavage | - | [] |
| Gly-Phe-Leu-Gly (GFLG) | Doxorubicin | Efficient cleavage | - | [5] |
| Gly-Gly-Phe-Gly (GGFG) | DXd | Primarily cleaved by Cathepsin L, minimal cleavage by Cathepsin B | - | [5] |
Note: The cleavage efficiency and kinetic parameters can be influenced by the nature of the conjugated payload and the experimental conditions.
Plasma Stability
High plasma stability is crucial to prevent premature drug release and associated off-target toxicity.
| Linker Sequence | Plasma Stability | Comments | Reference |
| Fmoc-Gly-Gly-(D-Phe)-Gly | Expected to be high | The presence of a D-amino acid generally increases resistance to plasma proteases. | [2] |
| Val-Cit | High in human plasma | Can be susceptible to cleavage by certain mouse carboxylesterases. | [] |
| Val-Ala | High in human plasma | Generally stable. | [] |
| Phe-Lys | Moderate | Can be susceptible to cleavage by other plasma proteases. | [] |
| Gly-Phe-Leu-Gly (GFLG) | High | Generally stable in circulation. | [5] |
| Gly-Gly-Phe-Gly (GGFG) | High | Stable in the bloodstream.[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate validation and comparison of linker cleavage.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (Fluorometric)
This protocol describes a common method for assessing the cleavage of a peptide linker using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic peptide substrate (linker conjugated to a quenched fluorophore, e.g., AMC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate the recombinant cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer containing a reducing agent like DTT.
-
Reaction Setup: In the wells of a 96-well plate, add the activated cathepsin B solution.
-
Substrate Addition: To initiate the reaction, add the fluorogenic peptide substrate to the wells.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: The rate of linker cleavage is proportional to the rate of increase in fluorescence. Calculate the initial velocity of the reaction from the linear phase of the fluorescence curve.
Protocol 2: In Vitro Cathepsin B Cleavage Assay (LC-MS)
This protocol allows for the direct detection of the cleavage products of a linker-drug conjugate.
Materials:
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer
-
Linker-drug conjugate
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS system
Procedure:
-
Enzyme Activation: Activate the recombinant cathepsin B as described in Protocol 1.
-
Reaction Setup: In a microcentrifuge tube, combine the activated cathepsin B with the linker-drug conjugate in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to separate and quantify the parent conjugate and the cleaved payload.
-
Data Analysis: Determine the percentage of cleavage at each time point by comparing the peak areas of the cleaved payload and the remaining parent conjugate.
Visualizations
Cathepsin B-Mediated Cleavage Pathway
The following diagram illustrates the general mechanism of action for a cathepsin B-cleavable linker in an antibody-drug conjugate.
References
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iphasebiosci.com [iphasebiosci.com]
Safety Operating Guide
Proper Disposal of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Guide for Laboratory Professionals
For immediate reference, treat Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz as a chemical waste product. Do not dispose of this compound in standard trash or down the drain.[1] Adherence to your institution's specific environmental health and safety (EH&S) protocols and local regulations is mandatory for the disposal of this research-grade peptide derivative.[1][2]
Hazard Assessment and Handling
While not broadly classified as hazardous, the toxicological properties of many research-grade peptides are not fully understood.[2] Therefore, it is crucial to handle this compound with appropriate caution. Based on SDS information for similar Fmoc-protected amino acids, this compound may be harmful if inhaled or ingested and may cause respiratory tract, skin, and eye irritation.[3][4]
Key Safety and Handling Information:
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. | [5] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid dust and aerosol formation. | [5] |
| Storage (Unused Product) | Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended long-term storage is at -20°C or -80°C. | [1][6] |
| Spill Response | For small spills, use appropriate tools to collect the material and place it in a designated chemical waste container. Avoid generating dust. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of both liquid and solid waste containing this compound.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated vials, pipette tips, and personal protective equipment (PPE), must be segregated from general waste.[1]
-
Collect all waste in designated, properly labeled hazardous waste containers.[1]
2. Inactivation of Liquid Waste (Recommended):
-
For liquid waste, such as solutions containing the peptide, chemical degradation through hydrolysis is a recommended safety measure.[2] This can be achieved using either a strong acid or a strong base to break the peptide bonds.
-
Acid Hydrolysis: In a suitable container within a fume hood, add a 1 M solution of a strong acid (e.g., hydrochloric acid) to the peptide solution.
-
Base Hydrolysis: Alternatively, add a 1 M solution of a strong base (e.g., sodium hydroxide) to the peptide solution in a fume hood.
-
Allow the mixture to stand for at least 24 hours in a sealed and labeled container to ensure complete degradation.[2]
3. Neutralization of Liquid Waste:
-
After the inactivation period, neutralize the solution.
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.[2]
-
For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve a pH between 6.0 and 8.0.[2]
-
Monitor the pH carefully during neutralization.
4. Collection of Waste:
-
Liquid Waste: Pour the neutralized liquid waste into a designated hazardous waste container for non-halogenated organic waste. Ensure the container is properly labeled with its contents.
-
Solid Waste: Place all solid waste, including contaminated vials, pipette tips, gloves, and any spilled material that has been cleaned up, into a designated solid chemical waste container.[2] The container should be clearly labeled with the name of the chemical contaminant.
5. Storage and Disposal:
-
Store all waste containers in a designated and secure secondary containment area, away from incompatible materials, pending pickup.[2]
-
The waste container must be kept closed except when adding waste.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EH&S) department.[1] They will coordinate with a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Procedures for Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
For researchers, scientists, and drug development professionals handling Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, a methodical approach to safety and logistics is paramount. This guide provides the necessary personal protective equipment (PPE) protocols, operational steps for handling, and a clear disposal plan to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses | Must have side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2] |
| Face Shield | Recommended when there is a risk of splashes or generating dust. | |
| Hand | Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn.[1] Gloves must be inspected before use.[2] |
| Body | Laboratory Coat | A standard lab coat is required to protect against incidental contact. |
| Full Suit | Recommended for large spills or when extensive handling is required.[1] | |
| Respiratory | Dust Mask | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask should be used.[1] |
| Air-Purifying Respirator | May be necessary if engineering controls do not maintain airborne concentrations below exposure limits.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for the safe and effective use of this peptide. The following protocol outlines the key steps from preparation to use.
-
Preparation :
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Work within a properly ventilated fume hood to minimize inhalation of any dust particles.[5]
-
Have all necessary equipment, such as spatulas, weighing paper, and solvents, readily available.
-
-
Weighing and Dissolving :
-
Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container.
-
To dissolve, add the appropriate solvent (e.g., DMF, DCM) to the vessel containing the compound.[6]
-
-
Use in Synthesis :
Disposal Plan: Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste :
-
Liquid Waste :
-
Container Disposal :
-
The original container of the compound, once empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent.[11] The rinsate should be collected as liquid hazardous waste.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for handling and disposing of this compound.
References
- 1. peptide.com [peptide.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
